(Z)-RG-13022
Description
RG 13022 is a tyrosine kinase inhibitor that selectively inhibits epidermal growth factor receptor, epidermal factor-stimulated HER14 cell proliferation, and tumor growth in vivo. (NCI)
structure given in first source
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGZNJVTHYFQJI-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CN=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136831-48-6, 149286-90-8 | |
| Record name | RG 13022 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RG 13022 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149286908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
(Z)-RG-13022: A Technical Guide to its Mechanism of Action as an Epidermal Growth Factor Receptor (EGFR) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-RG-13022, also known as Tyrphostin RG-13022, is a potent and specific small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competitively binding to the ATP-binding site within the kinase domain, this compound effectively blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation, colony formation, and DNA synthesis, highlighting its potential as an anti-cancer agent. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: EGFR Tyrosine Kinase Inhibition
This compound functions as a competitive inhibitor of the EGFR tyrosine kinase[1]. The primary mechanism involves the blockade of receptor autophosphorylation. Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), the EGFR undergoes dimerization and a conformational change that activates its intracellular tyrosine kinase domain. This activation leads to the phosphorylation of specific tyrosine residues on the receptor itself. These phosphorylated tyrosines serve as docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, survival, and differentiation[1].
This compound competitively binds to the ATP-binding pocket of the EGFR kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues on the receptor[1]. This abrogation of autophosphorylation effectively halts the downstream signaling cascades, including the MAPK and PI3K/AKT pathways, which are crucial for tumor cell growth and survival[1].
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key IC50 values reported in the literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC50 Value (µM) | Reference |
| EGFR Autophosphorylation (Cell-free) | Immunoprecipitated EGFR | 4 | [2][3] |
| EGFR Autophosphorylation (Cell-based) | HER 14 cells | 5 | [2] |
| Cell Proliferation (Colony Formation) | HER 14 cells | 1 | [2][3] |
| DNA Synthesis | HER 14 cells | 3 | [2][3] |
| Cell Proliferation (Colony Formation) | MH-85 cells | 7 | [2] |
| DNA Synthesis | MH-85 cells | 1.5 | [2] |
| EGFR Kinase Inhibition | HT-22 neuronal cells | 1 | [1] |
Experimental Protocols
Cell-Free EGFR Autophosphorylation Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the EGFR tyrosine kinase.
-
EGFR Immunoprecipitation: EGFR is immunoprecipitated from cell lysates using a specific anti-EGFR antibody.
-
Kinase Reaction: The immunoprecipitated EGFR is incubated with ATP (containing radiolabeled γ-³²P-ATP) and varying concentrations of this compound.
-
Detection: The reaction products are separated by SDS-PAGE. The autophosphorylation of EGFR is detected by autoradiography of the gel.
-
Quantification: The intensity of the radiolabeled EGFR band is quantified to determine the extent of autophosphorylation inhibition at each concentration of the inhibitor, from which the IC50 value is calculated.
Cell-Based Proliferation Assay (Colony Formation)
This assay assesses the ability of this compound to inhibit the growth and proliferation of cancer cells over an extended period.
-
Cell Plating: HER 14 or MH-85 cells are seeded at a low density in culture plates.
-
Treatment: The cells are treated with EGF to stimulate proliferation and varying concentrations of this compound.
-
Incubation: The cells are incubated for a period of 10-14 days to allow for colony formation.
-
Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and the number of colonies is counted.
-
IC50 Determination: The concentration of this compound that inhibits colony formation by 50% is determined.
DNA Synthesis Assay
This assay measures the effect of this compound on DNA replication, a key event in cell cycle progression and proliferation.
-
Cell Culture and Stimulation: Cells are cultured and stimulated with EGF in the presence of varying concentrations of this compound.
-
Radiolabeling: A radiolabeled nucleoside, such as ³H-thymidine, is added to the culture medium. This nucleoside is incorporated into newly synthesized DNA.
-
DNA Precipitation and Scintillation Counting: After incubation, the cells are lysed, and the DNA is precipitated. The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 Calculation: The concentration of this compound that reduces DNA synthesis by 50% is calculated.
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
References
(Z)-RG-13022: A Technical Guide to its EGFR Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-RG-13022, a member of the tyrphostin family of protein tyrosine kinase inhibitors, demonstrates notable inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). This technical guide provides a comprehensive overview of the EGFR signaling pathway and the mechanism of its inhibition by this compound. It includes a compilation of quantitative data on the compound's efficacy, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals involved in the study of EGFR-targeted cancer therapies.
Introduction to the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration[1][2][3]. The EGFR signaling cascade is initiated by the binding of specific ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α), to the extracellular domain of the receptor[1]. This ligand binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain[1][2].
These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, such as Grb2, Shc, and PLC-γ, which in turn activate downstream signaling pathways, most notably the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways[1][4]. Dysregulation of the EGFR signaling pathway, often through receptor overexpression or activating mutations, is a common driver in the development and progression of numerous cancers, making it a key target for anti-cancer therapies[4][5][6].
This compound: Mechanism of EGFR Inhibition
This compound, also known as Tyrphostin RG-13022, functions as a competitive inhibitor of the EGFR kinase[4]. It exerts its inhibitory effect by binding to the ATP-binding site within the EGFR's intracellular kinase domain[4]. This competitive binding prevents the binding of ATP, which is essential for the autophosphorylation of the receptor. By blocking this crucial step, this compound effectively halts the initiation of the downstream signaling cascades that are dependent on EGFR activation[4]. The inhibition of EGFR autophosphorylation has been demonstrated in both cell-free and cellular assays[7].
Quantitative Data Summary
The inhibitory potency of this compound has been quantified across various in vitro assays. The following tables summarize the key IC50 values, providing a comparative overview of its efficacy in different experimental contexts.
Table 1: In Vitro Inhibition of EGFR Autophosphorylation
| Assay Type | System | IC50 Value | Reference |
| Cell-free autophosphorylation | Immunoprecipitated EGFR | 4 µM | [7] |
| Cellular autophosphorylation | HER 14 cells | 5 µM | |
| Cellular autophosphorylation | HT-22 cells | 1 µM | [4] |
Table 2: Inhibition of Cell Proliferation and DNA Synthesis
| Cell Line | Assay Type | IC50 Value | Reference |
| HER 14 | Colony Formation | 1 µM | |
| HER 14 | DNA Synthesis | 3 µM | |
| MH-85 | Colony Formation | 7 µM | |
| MH-85 | DNA Synthesis | 1.5 µM | |
| HN5 | DNA Synthesis | 11 µM | [5] |
Table 3: In Vivo Efficacy
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| Nude Mice | MH-85 | 400 µ g/mouse/day | Significant inhibition of tumor growth and prolonged lifespan. | |
| MF1 nu/nu Mice | HN5 | 20 mg/kg (intraperitoneal) | No significant influence on tumor growth due to rapid in vivo elimination. | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
EGFR Autophosphorylation Assay (in Immunoprecipitates)
This assay measures the ability of this compound to inhibit the autophosphorylation of EGFR in a cell-free system.
-
Cell Lysis:
-
Culture cells with high EGFR expression (e.g., A431) to near confluence.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-EGFR antibody to form an antibody-receptor complex.
-
Add Protein A/G-agarose beads to the lysate to capture the antibody-receptor complex.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase reaction buffer.
-
Add varying concentrations of this compound to the reaction.
-
Initiate the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Expose the membrane to X-ray film or a phosphorimager to detect the radiolabeled, phosphorylated EGFR.
-
Quantify the band intensities to determine the IC50 value.
-
Cellular Proliferation Assay (Colony Formation)
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
-
Cell Seeding:
-
Plate HER 14 or MH-85 cells at a low density (e.g., 200-500 cells/well) in 6-well plates.
-
-
Treatment:
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for 10-14 days, allowing sufficient time for colony formation.
-
Replace the medium with fresh medium containing the inhibitor every 2-3 days.
-
-
Staining and Quantification:
-
Wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution of methanol and acetic acid.
-
Stain the colonies with a crystal violet solution.
-
Wash the plates with water to remove excess stain.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the percentage of colony inhibition relative to the control and determine the IC50 value.
-
DNA Synthesis Assay ([³H]-Thymidine Incorporation)
This assay measures the effect of this compound on DNA synthesis, a hallmark of cell proliferation.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HER 14, MH-85) in 96-well plates.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24-72 hours).
-
-
Radiolabeling:
-
Add [³H]-thymidine to each well and incubate for a further 4-24 hours.
-
-
Harvesting:
-
Harvest the cells onto a glass fiber filter mat using a cell harvester. This will capture the DNA that has incorporated the radiolabel.
-
Wash the filters to remove unincorporated [³H]-thymidine.
-
-
Scintillation Counting:
-
Place the filter discs into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter.
-
The amount of incorporated radioactivity is proportional to the rate of DNA synthesis.
-
Calculate the IC50 value based on the reduction in [³H]-thymidine incorporation.
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation:
-
Subcutaneously inject a suspension of human tumor cells (e.g., MH-85) into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via a specified route (e.g., intraperitoneal injection) and dosage. The control group receives the vehicle.
-
-
Monitoring:
-
Measure the tumor volume (e.g., using calipers) at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and compare the average tumor weight between the treatment and control groups to assess efficacy.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Workflow for EGFR Autophosphorylation Kinase Assay.
Caption: Workflow for Colony Formation Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Tyrphostin RG-13022: A Technical Guide for Researchers
An In-depth Examination of a Selective Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor
Tyrphostin RG-13022 is a potent and selective small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] As a member of the tyrphostin family of compounds, it exerts its biological effects by competitively binding to the ATP-binding site within the EGFR kinase domain. This action effectively blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[2] This technical guide provides a comprehensive overview of Tyrphostin RG-13022, including its mechanism of action, quantitative data on its inhibitory activities, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Mechanism of Action
Tyrphostin RG-13022 functions as a tyrosine kinase inhibitor, with a preference for the EGF receptor.[3] Overexpression and hyperactivity of EGFR are hallmarks of various cancers, making it a prime target for therapeutic intervention.[4][5] By inhibiting EGFR autophosphorylation, RG-13022 effectively curtails the downstream signaling cascades, including the MAPK and PI3K/AKT pathways, which are pivotal for tumor cell growth and survival.[2] The inhibitory effects of RG-13022 have been demonstrated to suppress cancer cell proliferation, colony formation, and DNA synthesis in various cancer cell lines.[6][7] Furthermore, studies have indicated its potential to modulate signaling through other receptors, such as c-erbB-2, and to interfere with growth stimulated by insulin, insulin-like growth factor I and II, and transforming growth factor alpha.[4][7]
Quantitative Inhibitory Data
The following tables summarize the key quantitative data regarding the inhibitory potency of Tyrphostin RG-13022 across different experimental setups.
| Assay Type | Target | Cell Line/System | IC50 Value | Reference |
| Cell-free Assay | EGFR Autophosphorylation | Immunoprecipitated EGF receptor | 4 µM | [6][7] |
| Cell-based Assay | EGFR Autophosphorylation | HER 14 cells | 5 µM | [6] |
| Cell-based Assay | Colony Formation | HER 14 cells (EGF-stimulated) | 1 µM | [6] |
| Cell-based Assay | DNA Synthesis | HER 14 cells (EGF-stimulated) | 3 µM | [6] |
| Cell-based Assay | Colony Formation | MH-85 cells (EGF-stimulated) | 7 µM | [6] |
| Cell-based Assay | DNA Synthesis | MH-85 cells (EGF-stimulated) | 1.5 µM | [6] |
| Cell-based Assay | EGFR Kinase Activity | HT-22 neuronal cells | 1 µM | [2] |
| Cell-based Assay | DNA Synthesis | HN5 cells | 11 µM ((Z)-isomer) | [3][5] |
| Cell-based Assay | DNA Synthesis | HN5 cells | 38 µM ((E)-isomer) | [5] |
Signaling Pathway Inhibition
The primary mechanism of Tyrphostin RG-13022 involves the blockade of the EGFR signaling cascade. The following diagram illustrates this inhibitory action.
Caption: Inhibition of the EGFR signaling pathway by Tyrphostin RG-13022.
Experimental Protocols
In Vitro EGFR Autophosphorylation Assay
This protocol is adapted from methodologies described in the literature for assessing the direct inhibitory effect of RG-13022 on EGFR autophosphorylation in a cell-free system.[6][7]
Caption: Workflow for in vitro EGFR autophosphorylation inhibition assay.
Cell-Based Proliferation and DNA Synthesis Assays
The following outlines a general procedure for determining the antiproliferative effects of RG-13022 on cancer cell lines, based on published studies.[6]
-
Cell Plating:
-
Serum Starvation and Treatment:
-
Incubation:
-
For DNA synthesis assays, incubate for a period that allows for the incorporation of a labeled nucleotide (e.g., [³H]thymidine).
-
For colony formation assays, incubate for an extended period (e.g., 10 days) to allow for colony growth.[6]
-
-
Analysis:
-
DNA Synthesis: Harvest the cells and measure the amount of incorporated radiolabel using a scintillation counter.
-
Colony Formation: Fix the cells with 4% formaldehyde and stain with hematoxylin. Count the number of colonies containing more than 20 cells.[6]
-
-
Data Interpretation:
-
Calculate the percentage of inhibition of DNA synthesis or colony formation relative to the EGF-stimulated, untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of RG-13022.
-
In Vivo Studies and Pharmacokinetics
In vivo studies using nude mice bearing human squamous cell carcinoma xenografts (MH-85) have demonstrated the antitumor activity of Tyrphostin RG-13022.[6] Administration of RG-13022 at 400 μ g/mouse/day resulted in significant inhibition of tumor growth and prolonged the lifespan of the tumor-bearing animals.[6] However, pharmacokinetic studies in MF1 nu/nu mice revealed that RG-13022 has rapid biexponential elimination from plasma, with a terminal half-life of 50.4 minutes.[5] Plasma concentrations of the compound dropped below the levels required for in vitro activity within 20 minutes post-injection.[5][8] A primary product identified in vivo was the geometrical isomer (E)-RG-13022, which exhibited lower potency in inhibiting DNA synthesis compared to the parent (Z)-isomer.[5] These findings suggest that the rapid in vivo elimination and isomerization may pose challenges for its therapeutic development, and that alternative administration schedules or formulations might be necessary to maintain effective plasma concentrations.[8]
Conclusion
Tyrphostin RG-13022 is a well-characterized inhibitor of the EGFR tyrosine kinase with demonstrated antiproliferative effects in both in vitro and in vivo models. Its clear mechanism of action and the availability of quantitative inhibitory data make it a valuable tool for cancer research and drug discovery. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals interested in utilizing or further investigating this compound. However, the pharmacokinetic profile of RG-13022 highlights the importance of considering drug metabolism and stability in the translation of in vitro findings to in vivo efficacy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Growth inhibition of gastric cancer cell lines by the tyrphostin RG13022 and its effects on intracellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (Z)-RG-13022: A Potent EGFR Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (Z)-RG-13022, a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.
Chemical Structure and Properties
This compound, also known as Tyrphostin RG-13022, is a small molecule inhibitor belonging to the tyrphostin family of compounds. Its chemical structure is characterized by a pyridineacetonitrile moiety linked to a dimethoxyphenyl group via a double bond with a Z configuration.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-Pyridineacetonitrile, alpha-((3,4-dimethoxyphenyl)methylene)- | [1] |
| Synonyms | RG 13022, RG13022, Tyrphostin RG 13022 | [1] |
| CAS Number | 136831-48-6 | [1] |
| Chemical Formula | C₁₆H₁₄N₂O₂ | [1] |
| Molecular Weight | 266.30 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| SMILES Code | N#C/C(C1=CC=CN=C1)=C/C2=CC=C(OC)C(OC)=C2 | [1] |
Synthesis
Proposed Synthesis Workflow:
Caption: Plausible synthesis of this compound via Knoevenagel condensation.
Mechanism of Action and Biological Activity
This compound functions as a competitive inhibitor of ATP at the binding site of the EGFR tyrosine kinase domain.[1] This inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.[1] By blocking EGFR signaling, this compound effectively inhibits cell proliferation, colony formation, and DNA synthesis in cancer cells that overexpress EGFR.[2]
Table 2: In Vitro Inhibitory Activity of this compound
| Assay | Cell Line/Target | IC₅₀ Value | Reference |
| EGFR Autophosphorylation (cell-free) | Immunoprecipitated EGF Receptor | 4 µM | [2] |
| EGFR Autophosphorylation (in cells) | HER14 | 5 µM | [2] |
| Cell Proliferation | HT-22 | 1 µM | [1] |
| Colony Formation | HER14 | 1 µM | [2] |
| DNA Synthesis | HER14 | 3 µM | [2] |
| Colony Formation | MH-85 | 7 µM | [2] |
| DNA Synthesis | MH-85 | 1.5 µM | [2] |
HER14 cells are NIH 3T3 fibroblasts transfected to overexpress the human EGFR.[3] MH-85 are human oral squamous carcinoma cells.
Downstream Signaling Pathways
The inhibition of EGFR autophosphorylation by this compound leads to the suppression of key downstream signaling cascades, primarily the Ras-Raf-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways are crucial for cell growth, survival, and proliferation.
EGFR Signaling Pathway and Inhibition by this compound:
Caption: this compound inhibits EGFR autophosphorylation, blocking MAPK and PI3K/AKT pathways.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate the activity of this compound.
In Vitro EGFR Kinase Inhibition Assay (Cell-Free)
This assay quantifies the direct inhibitory effect of this compound on the kinase activity of purified EGFR.
Workflow:
Caption: Workflow for the in vitro EGFR kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[4]
-
Dilute recombinant human EGFR enzyme in 1X kinase assay buffer to the desired concentration.
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in 1X kinase assay buffer.
-
Prepare a solution of ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) in 1X kinase assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted EGFR enzyme to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).[4]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Cell Proliferation/Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed cells (e.g., HER14, MH-85) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
Viability Measurement:
-
Add a viability reagent such as MTT, XTT, or a resazurin-based reagent (e.g., alamarBlue) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Western Blot Analysis of Downstream Signaling
This method is used to assess the phosphorylation status of key proteins in the EGFR signaling pathway following treatment with this compound.
Workflow:
Caption: Standard workflow for Western blot analysis of protein phosphorylation.
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound at various concentrations and for different time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of EGFR, AKT, and ERK overnight at 4°C. Also, probe separate blots with antibodies for the total forms of these proteins as loading controls.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
This compound is a potent and selective inhibitor of EGFR tyrosine kinase. Its ability to block EGFR autophosphorylation and subsequently inhibit the MAPK and PI3K/AKT signaling pathways makes it a valuable tool for studying EGFR-dependent cellular processes and a potential candidate for further investigation in the development of anticancer therapies. The experimental protocols provided in this guide offer a framework for researchers to further characterize the biological effects of this compound.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]
- 3. EGF-dependent re-routing of vesicular recycling switches spontaneous phosphorylation suppression to EGFR signaling | eLife [elifesciences.org]
- 4. promega.com.cn [promega.com.cn]
RG-13022: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG-13022, a tyrphostin derivative, is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] By competitively binding to the ATP-binding site of the EGFR kinase domain, RG-13022 effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways.[1] This inhibition of EGFR signaling disrupts key cellular processes involved in tumor growth and survival, including proliferation, differentiation, and motility.[1][2] This technical guide provides a comprehensive overview of the target specificity and selectivity of RG-13022, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Target Profile and Specificity
The primary molecular target of RG-13022 is the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein with intrinsic tyrosine kinase activity.[1] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades. RG-13022 has been shown to inhibit this autophosphorylation, thereby suppressing EGFR-mediated signaling.
While EGFR is the primary target, evidence suggests that RG-13022 also exhibits inhibitory activity against other tyrosine kinases, notably the Platelet-Derived Growth Factor Receptor (PDGFR). Further comprehensive kinase profiling is required to fully elucidate the selectivity of RG-13022 across the human kinome.
Quantitative Inhibition Data
The inhibitory potency of RG-13022 has been quantified in various assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Target | Assay Type | Cell Line/System | IC50 (µM) | Reference |
| EGFR | Kinase Assay (cell-free) | - | 4 | [3] |
| EGFR | Autophosphorylation | HER 14 cells | 5 | [4] |
| EGFR | DNA Synthesis | HN5 cells | 11 | [5] |
| EGFR | Cell Proliferation | HT-22 cells | 1 | [1] |
| c-erbB-2 | Phosphorylation | MKN45 cells | Inhibition Observed | [2] |
Selectivity Profile
RG-13022 has demonstrated a degree of selectivity for EGFR. One study noted that it inhibits EGFR in preference to the closely related c-erbB-2.[2] However, a comprehensive selectivity profile from a broad kinase panel screen is not publicly available. Such data would be crucial to fully understand the off-target effects and therapeutic window of this inhibitor.
Signaling Pathway Inhibition
RG-13022 exerts its anti-proliferative effects by blocking the canonical EGFR signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[1] Inhibition of these pathways leads to decreased cell proliferation and survival.
Caption: EGFR signaling pathway and the inhibitory action of RG-13022.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of RG-13022.
EGFR Kinase Assay (Cell-Free)
This assay measures the direct inhibitory effect of RG-13022 on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
ATP
-
Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
RG-13022
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of RG-13022 in DMSO and then dilute further in kinase buffer.
-
Add the EGFR enzyme to the wells of a 96-well plate.
-
Add the diluted RG-13022 or vehicle control to the wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a cell-free EGFR kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay determines the effect of RG-13022 on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., A431, HER 14, MH-85)
-
Complete cell culture medium
-
RG-13022
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of RG-13022 in the cell culture medium.
-
Replace the existing medium with the medium containing different concentrations of RG-13022 or vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
This protocol is used to assess the inhibition of EGFR autophosphorylation in intact cells.
Materials:
-
Cancer cell line
-
Serum-free medium
-
EGF (Epidermal Growth Factor)
-
RG-13022
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
SDS-PAGE equipment and reagents
-
PVDF membrane
Procedure:
-
Culture cells to 70-80% confluency and then serum-starve overnight.
-
Pre-treat the cells with various concentrations of RG-13022 or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-EGFR.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.[6][7]
Caption: Workflow for Western blot analysis of EGFR phosphorylation.
In Vivo Studies
In vivo experiments are critical for evaluating the therapeutic potential of a compound. RG-13022 has been assessed in preclinical xenograft models.
Xenograft Tumor Growth Inhibition
Animal Model:
-
Immunocompromised mice (e.g., MF1 nu/nu)[5]
Procedure:
-
Subcutaneously implant a human cancer cell line (e.g., HN5) into the flank of the mice.[5]
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer RG-13022 or vehicle control via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule. One study used a dose of 20 mg/kg.[5]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
It is important to note that one in vivo study reported rapid biexponential elimination of RG-13022 from plasma, with a terminal half-life of 50.4 minutes.[5] This pharmacokinetic profile should be a key consideration in the design of in vivo experiments and the interpretation of their results.
Conclusion
RG-13022 is a potent inhibitor of the EGFR tyrosine kinase, demonstrating clear anti-proliferative effects in vitro and in vivo. Its primary mechanism of action involves the competitive inhibition of ATP binding to the EGFR kinase domain, leading to the suppression of downstream signaling pathways crucial for cancer cell growth and survival. While its primary target is well-established, a comprehensive understanding of its selectivity across the entire kinome is an area that requires further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the therapeutic potential and molecular pharmacology of RG-13022.
References
- 1. medkoo.com [medkoo.com]
- 2. Growth inhibition of gastric cancer cell lines by the tyrphostin RG13022 and its effects on intracellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubcompare.ai [pubcompare.ai]
Tyrphostin RG13022: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin RG13022 is a potent inhibitor of receptor tyrosine kinases, demonstrating significant promise as a research chemical in the fields of oncology and cell biology. This technical guide provides an in-depth overview of Tyrphostin RG13022, including its mechanism of action, key signaling pathways, and detailed experimental protocols. Quantitative data are summarized in tabular format for ease of reference, and critical signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of its application in a research setting.
Introduction
Tyrphostin RG13022 is a member of the tyrphostin family of compounds, which are known for their ability to inhibit protein tyrosine kinases (PTKs).[1] Overexpression and dysregulation of PTKs, particularly the epidermal growth factor receptor (EGFR), are hallmarks of many human cancers.[2] RG13022 selectively targets the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[3] This targeted mode of action makes RG13022 a valuable tool for investigating EGFR-driven cellular processes and as a potential therapeutic agent.[1]
Mechanism of Action
Tyrphostin RG13022 functions as an ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3] Upon binding of a ligand, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation creates docking sites for various downstream signaling proteins, initiating cascades such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are pivotal in regulating cell growth, proliferation, and survival.[3]
RG13022 competitively binds to the ATP pocket of the EGFR kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues.[3] This blockade of autophosphorylation effectively halts the initiation of these downstream signaling pathways.
The inhibitory effects of RG13022 have been demonstrated to suppress the growth of various cancer cell lines, particularly those that overexpress EGFR or its family member, c-erbB-2 (HER2).[1][4]
Signaling Pathways
The primary signaling pathway affected by Tyrphostin RG13022 is the EGFR signaling cascade. By inhibiting EGFR autophosphorylation, RG13022 prevents the activation of key downstream pathways, including the MAPK and PI3K/Akt pathways.
Quantitative Data
The inhibitory activity of Tyrphostin RG13022 has been quantified in various assays. The following tables summarize the key half-maximal inhibitory concentrations (IC50).
Table 1: In Vitro IC50 Values for Tyrphostin RG13022
| Target/Process | Cell Line/System | IC50 Value (µM) | Reference |
| EGFR Autophosphorylation | Immunoprecipitated EGFR | 4 | [5][6] |
| DNA Synthesis | HER 14 cells | 3 | [5][7] |
| DNA Synthesis | MH-85 cells | 1.5 | [7] |
| DNA Synthesis | HN5 cells | 11 | [6] |
| Colony Formation | HER 14 cells | 1 | [5][7] |
| Colony Formation | MH-85 cells | 7 | [7] |
Experimental Protocols
Detailed methodologies for key experiments involving Tyrphostin RG13022 are provided below.
EGFR Autophosphorylation Inhibition Assay (Cell-Free)
This protocol describes a method to determine the IC50 of RG13022 on EGFR autophosphorylation in a cell-free system.
Methodology:
-
Cell Lysis: Lyse cells overexpressing EGFR (e.g., A431) in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an anti-EGFR antibody overnight at 4°C, followed by the addition of protein A/G-agarose beads to pull down the EGFR.
-
Kinase Reaction: Wash the immunoprecipitated EGFR and resuspend in a kinase buffer. Add varying concentrations of Tyrphostin RG13022. Initiate the kinase reaction by adding [γ-32P]ATP and incubate at 30°C for 10-20 minutes.
-
SDS-PAGE and Autoradiography: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the proteins by SDS-PAGE. Dry the gel and expose it to an X-ray film for autoradiography.
-
Quantification: Quantify the radioactive signal of the phosphorylated EGFR band using densitometry.
-
IC50 Calculation: Plot the percentage of inhibition against the log concentration of RG13022 to determine the IC50 value.
Western Blot Analysis of EGFR and MAPK Pathway Activation
This protocol outlines the steps to assess the effect of RG13022 on the phosphorylation status of EGFR and downstream MAPK (ERK) in cultured cells.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A431, MKN45, or N87) and grow to 70-80% confluency.[1][4] Serum-starve the cells overnight. Pre-treat with various concentrations of Tyrphostin RG13022 for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes at 37°C to induce EGFR phosphorylation.[1]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR (e.g., Tyr1068), total EGFR, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Proliferation and Colony Formation Assays
These assays are used to evaluate the anti-proliferative effects of Tyrphostin RG13022.
Methodology for Colony Formation Assay:
-
Cell Seeding: Seed a low density of cells (e.g., 100-200 cells/well in a 6-well plate or 10-cm dish) in complete medium.[7]
-
Treatment: After 24 hours, replace the medium with a medium containing various concentrations of Tyrphostin RG13022 and a growth stimulus (e.g., 50 ng/mL EGF).[7]
-
Incubation: Culture the cells for 10-14 days, replacing the medium with fresh RG13022-containing medium every 2-3 days.
-
Staining and Counting: Fix the colonies with 4% formaldehyde and stain with crystal violet.[7] Count the number of colonies containing more than 50 cells.
Research Applications
Tyrphostin RG13022 is a versatile research tool with applications in:
-
Cancer Research: Studying the role of EGFR and c-erbB-2 signaling in various cancers, including gastric, squamous cell, and breast cancers.[2][4] It is used to investigate the mechanisms of cell proliferation, apoptosis, and metastasis.[1]
-
Drug Discovery: Serving as a lead compound for the development of more potent and specific tyrosine kinase inhibitors.[1]
-
Signal Transduction Research: Elucidating the intricacies of the EGFR signaling pathway and its crosstalk with other signaling networks.[4]
Conclusion
Tyrphostin RG13022 is a well-characterized inhibitor of EGFR tyrosine kinase, making it an invaluable asset for researchers investigating EGFR-driven cellular processes. Its ability to potently inhibit EGFR autophosphorylation and downstream signaling provides a robust method for studying the roles of these pathways in health and disease. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization of Tyrphostin RG13022 in a research setting.
References
- 1. Growth inhibition of gastric cancer cell lines by the tyrphostin RG13022 and its effects on intracellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
(Z)-RG-13022: A Technical Guide for Studying EGFR Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of (Z)-RG-13022, a tyrphostin derivative, as a tool for investigating Epidermal Growth Factor Receptor (EGFR) signaling pathways. This document outlines the mechanism of action of this compound, presents its quantitative effects on cellular processes, details relevant experimental protocols, and provides visual representations of the underlying biological and experimental frameworks.
Mechanism of Action
This compound, also known as Tyrphostin RG-13022, functions as a competitive inhibitor of the EGFR tyrosine kinase.[1] It targets the ATP-binding site within the intracellular kinase domain of the receptor.[1] By occupying this site, this compound prevents the autophosphorylation of the EGFR upon ligand binding.[1][2] This inhibition of autophosphorylation is a critical upstream event that blocks the initiation of downstream signaling cascades, such as the MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation, survival, and differentiation.[1][3]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various cellular and biochemical assays. The following tables summarize the key IC50 values, representing the concentration of this compound required to inhibit a specific biological process by 50%.
| Assay | Cell Line/System | IC50 Value | Reference |
| EGFR Autophosphorylation | Immunoprecipitated EGFR | 4 µM | [2][4] |
| EGFR Autophosphorylation | HER 14 Cells | 5 µM | [4] |
| EGFR Kinase Activity | HT-22 Neuronal Cells | 1 µM | [1][5] |
Table 1: Biochemical Inhibition of EGFR by this compound
| Assay | Cell Line | Stimulation | IC50 Value | Reference |
| Colony Formation | HER 14 Cells | 50 ng/mL EGF | 1 µM | [2][4] |
| DNA Synthesis | HER 14 Cells | 50 ng/mL EGF | 3 µM | [2][4] |
| Colony Formation | MH-85 Cells | 50 ng/mL EGF | 7 µM | [4] |
| DNA Synthesis | MH-85 Cells | 50 ng/mL EGF | 1.5 µM | [4] |
| DNA Synthesis | HN5 Cells | Not Specified | 11 µM | [6] |
Table 2: Cellular Proliferation and DNA Synthesis Inhibition by this compound
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted for specific cell lines and experimental conditions.
EGFR Autophosphorylation Assay
This protocol outlines a method to assess the inhibitory effect of this compound on EGFR autophosphorylation in a cell-based assay.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HER 14) in complete medium and allow them to adhere overnight.
-
The following day, replace the medium with a low-serum medium for synchronization.
-
Incubate the cells with varying concentrations of this compound for a predetermined time (e.g., overnight).[4]
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Cell Lysis and Immunoprecipitation:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Immunoprecipitate EGFR from the lysates using an anti-EGFR antibody and protein A/G-agarose beads.
-
-
Western Blotting:
-
Wash the immunoprecipitates and resuspend them in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated tyrosine (e.g., anti-phosphotyrosine 4G10).
-
Detect the signal using a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an anti-EGFR antibody to determine the total amount of immunoprecipitated EGFR.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Normalize the phosphotyrosine signal to the total EGFR signal.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Colony Formation Assay
This assay measures the effect of this compound on the long-term proliferative capacity of cells.
-
Cell Plating:
-
Plate a low density of cells (e.g., 100-200 cells/well in a 6-well plate or 24-well plate) in complete medium.[4]
-
Allow the cells to attach overnight.
-
-
Treatment:
-
Replace the medium with a low-serum medium containing EGF (e.g., 50 ng/mL) and varying concentrations of this compound.[4]
-
Culture the cells for 7-14 days, replacing the medium with fresh treatment medium every 2-3 days.
-
-
Staining and Counting:
-
After the incubation period, wash the cells with PBS.
-
Fix the colonies with a solution such as 4% formaldehyde in PBS for 15 minutes.[4]
-
Stain the colonies with a staining solution (e.g., 0.5% crystal violet in methanol) for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency for each treatment condition.
-
Normalize the number of colonies in the treated wells to the control (EGF-stimulated, no inhibitor) wells.
-
Determine the IC50 value for colony formation inhibition.
-
DNA Synthesis Assay (BrdU Incorporation)
This assay quantifies the effect of this compound on DNA synthesis, a key event in cell cycle progression.
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Synchronize the cells in low-serum medium.
-
Treat the cells with varying concentrations of this compound in the presence of a mitogenic stimulus like EGF.
-
-
BrdU Labeling:
-
Add BrdU (5-bromo-2'-deoxyuridine) to the culture medium and incubate for a period that allows for its incorporation into newly synthesized DNA (e.g., 2-24 hours).
-
-
Fixation and Denaturation:
-
Fix the cells with a suitable fixative (e.g., methanol or paraformaldehyde).
-
Denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU.
-
-
Immunodetection:
-
Incubate the cells with an anti-BrdU antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
If using an enzyme-conjugated antibody, add a substrate to generate a colorimetric or chemiluminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the signal using a plate reader (for colorimetric or luminescent assays) or a fluorescence microscope/plate reader.
-
The signal intensity is proportional to the amount of BrdU incorporated and thus to the level of DNA synthesis.
-
Calculate the percentage of inhibition of DNA synthesis for each concentration of this compound and determine the IC50 value.
-
In Vivo Studies
In vivo experiments are crucial for evaluating the therapeutic potential of this compound. A general protocol for assessing its anti-tumor activity in a xenograft mouse model is described below.
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., MH-85) into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size.
-
-
Drug Administration:
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection). A previously reported dosage is 400 µ g/mouse/day .[4]
-
Administer a vehicle control to the control group.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Analyze the differences in tumor growth between the treatment and control groups.
-
Survival studies can also be conducted, where the endpoint is the time to reach a specific tumor volume or the death of the animal.
-
This technical guide provides a comprehensive resource for researchers utilizing this compound to study EGFR signaling. The provided data, diagrams, and protocols offer a solid foundation for designing and executing experiments to further elucidate the role of EGFR in various biological processes and to evaluate the potential of its inhibitors.
References
- 1. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
The Biological Activity of RG-13022 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG-13022, a member of the tyrphostin family of compounds, is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competitively binding to the ATP-binding site of the EGFR kinase domain, RG-13022 effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK and PI3K/AKT pathways. This technical guide provides a comprehensive overview of the biological activity of RG-13022 in cancer cells, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key molecular pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of EGFR inhibitors. Given that RG-13022 is primarily a preclinical research compound, this document focuses on its in vitro and in vivo activities, with an emphasis on its mechanism of action and methodologies for its study.
Introduction to RG-13022 and its Target: EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating normal cellular processes, including proliferation, differentiation, and survival.[1] In numerous malignancies, such as non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer, EGFR is frequently overexpressed or harbors activating mutations. This dysregulation leads to constitutive activation of its intrinsic tyrosine kinase activity, driving uncontrolled cell growth and tumor progression.[1]
RG-13022, also known as Tyrphostin RG-13022, was developed as a selective inhibitor of EGFR's tyrosine kinase function.[2] Tyrphostins represent a class of synthetic compounds designed to inhibit protein tyrosine kinases.[2][3] RG-13022's mechanism of action involves competing with ATP for its binding site within the catalytic domain of the EGFR, thereby preventing the autophosphorylation of the receptor, a critical step in the activation of its downstream signaling cascades.[1]
Quantitative Analysis of RG-13022 Bioactivity
The anti-proliferative and inhibitory effects of RG-13022 have been quantified in various in vitro assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for RG-13022 against different cancer cell lines and enzymatic activities.
| Assay Type | Cell Line/Target | IC50 Value (µM) | Reference |
| EGFR Autophosphorylation | Immunoprecipitated EGFR | 4 | [4] |
| EGFR Autophosphorylation | HER 14 cells | 5 | [4] |
| DNA Synthesis | HN5 cells | 11 | [5] |
| DNA Synthesis | HER 14 cells | 3 | [4] |
| DNA Synthesis | MH-85 cells | 1.5 | [4] |
| Colony Formation | HER 14 cells | 1 | [4] |
| Colony Formation | MH-85 cells | 7 | [4] |
| Cell Proliferation | HT-22 cells | 1 | [1] |
Table 1: In Vitro Inhibitory Activity of RG-13022.
Signaling Pathways Modulated by RG-13022
RG-13022 exerts its anti-cancer effects by inhibiting the EGFR signaling pathway. Upon binding of a ligand, such as EGF, EGFR dimerizes and autophosphorylates specific tyrosine residues on its intracellular domain. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The two primary pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth. By preventing the initial autophosphorylation of EGFR, RG-13022 effectively blocks the activation of both of these critical oncogenic pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of RG-13022.
In Vitro EGFR Kinase Inhibition Assay
This assay quantifies the ability of RG-13022 to inhibit the kinase activity of purified, recombinant EGFR.
Materials:
-
Recombinant human EGFR (catalytic domain)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
RG-13022 stock solution (in DMSO)
-
[γ-32P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of RG-13022 in kinase buffer.
-
In a microcentrifuge tube, combine the recombinant EGFR enzyme, the poly(Glu, Tyr) substrate, and the diluted RG-13022 or vehicle control (DMSO).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.
-
Incubate for 20 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each RG-13022 concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with RG-13022.
Materials:
-
Cancer cell line of interest (e.g., A549, U87, HCT116)
-
Complete cell culture medium
-
RG-13022 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of RG-13022 in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of RG-13022 or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of EGFR Phosphorylation and Downstream Signaling
This technique is used to detect the levels of phosphorylated EGFR and key downstream signaling proteins to confirm the mechanism of action of RG-13022.
Materials:
-
Cancer cell line (e.g., A431, which overexpresses EGFR)
-
Serum-free cell culture medium
-
EGF
-
RG-13022
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of RG-13022 or vehicle control for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with RG-13022.
Materials:
-
Cancer cell line
-
RG-13022
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with RG-13022 or vehicle control for a specified time (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Gate the cell populations to quantify the percentage of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine kinases as targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Tyrphostins and other tyrosine kinase inhibitors. | Semantic Scholar [semanticscholar.org]
(Z)-RG-13022 (CAS 136831-48-6): A Technical Guide for Researchers
(Z)-RG-13022 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of compounds, it serves as a valuable tool for investigating the role of EGFR signaling in cellular processes such as proliferation, differentiation, and tumorigenesis. This guide provides a comprehensive overview of the technical data and experimental protocols associated with this compound for researchers, scientists, and drug development professionals.
Core Compound Information
| Identifier | Value |
| IUPAC Name | (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(pyridin-3-yl)acrylamide |
| Synonyms | RG-13022, Tyrphostin RG13022 |
| CAS Number | 136831-48-6 |
| Molecular Formula | C₁₇H₁₅N₃O₃ |
| Molecular Weight | 309.32 g/mol |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[1] By binding to the ATP pocket, it blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[1] This inhibition leads to the suppression of key pathways involved in cell growth and survival, including the Ras-Raf-MEK-ERK (MAPK) and PI3K/Akt signaling pathways.[1]
Quantitative Biological Activity
The inhibitory activity of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro EGFR Inhibition
| Assay | Cell Line/System | IC₅₀ |
| EGFR Autophosphorylation | Cell-free (immunoprecipitated EGFR) | 4 µM[2][3][4][5][6] |
| EGFR Autophosphorylation | HER 14 cells | 5 µM[3][6] |
| EGFR Kinase Activity | HT-22 neuronal cells | 1 µM[1] |
Table 2: Inhibition of Cell Proliferation and Growth
| Assay | Cell Line | Stimulus | IC₅₀ |
| Colony Formation | HER 14 | 50 ng/mL EGF | 1 µM[3][6] |
| DNA Synthesis | HER 14 | 50 ng/mL EGF | 3 µM[3][6] |
| Colony Formation | MH-85 | 50 ng/mL EGF | 7 µM[3][6] |
| DNA Synthesis | MH-85 | 50 ng/mL EGF | 1.5 µM[3][6] |
| DNA Synthesis | HN5 | Not Specified | 11 µM |
Signaling Pathway Inhibition
This compound's inhibition of EGFR autophosphorylation prevents the recruitment and activation of downstream signaling molecules, effectively blocking pro-proliferative and anti-apoptotic signals.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of this compound
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. 2.2. MTT Cell Viability and BrdU Cell Proliferation Assay [bio-protocol.org]
- 4. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes for (Z)-RG-13022: An EGFR Tyrosine Kinase Inhibitor
(Z)-RG-13022 is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on EGFR autophosphorylation and cancer cell proliferation.
Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site within the EGFR kinase domain. This binding prevents the autophosphorylation of the receptor upon ligand (e.g., EGF) binding, thereby blocking the initiation of downstream signaling cascades, such as the MAPK and PI3K/AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. Inhibition of these pathways by this compound leads to the suppression of tumor cell growth.[1]
Below is a diagram illustrating the inhibitory effect of this compound on the EGFR signaling pathway.
Caption: Inhibition of the EGFR signaling pathway by this compound.
In Vitro Activity Data
The inhibitory potency of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Assay Type | Cell Line/System | IC50 Value (µM) | Reference |
| EGFR Autophosphorylation | Cell-free (Immunoprecipitated EGFR) | 4 | [2][3] |
| EGFR Autophosphorylation | HER 14 cells | 5 | [2] |
| Cell Proliferation (Colony Formation) | HER 14 cells | 1 | [2][3] |
| DNA Synthesis | HER 14 cells | 3 | [2][3] |
| Cell Proliferation (Colony Formation) | MH-85 cells | 7 | [2] |
| DNA Synthesis | MH-85 cells | 1.5 | [2] |
| Kinase Inhibition | HT-22 cells | 1 | [1] |
Experimental Protocols
Cell-Free EGFR Autophosphorylation Assay
This protocol describes how to measure the direct inhibitory effect of this compound on EGFR autophosphorylation in a cell-free system.
Caption: Workflow for the cell-free EGFR autophosphorylation assay.
Methodology:
-
EGFR Immunoprecipitation: Lyse HER 14 cells and immunoprecipitate the EGFR protein using a specific anti-EGFR antibody.
-
Inhibitor Incubation: Aliquot the immunoprecipitated EGFR and incubate with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 15-30 minutes at room temperature.
-
Kinase Reaction: Initiate the autophosphorylation reaction by adding a kinase buffer containing ATP, including [γ-32P]ATP, and incubate for 10-20 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Electrophoresis and Autoradiography: Separate the proteins by SDS-PAGE, transfer to a membrane, and expose to X-ray film to visualize the radiolabeled, phosphorylated EGFR.
-
Data Analysis: Quantify the band intensities using densitometry. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Proliferation Assay (Colony Formation)
This protocol measures the effect of this compound on the proliferation of cancer cells stimulated with EGF.
Caption: Workflow for the cell-based colony formation assay.
Methodology:
-
Cell Seeding: Plate HER 14 or MH-85 cells at a low density (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add EGF to a final concentration of 50 ng/mL to stimulate proliferation.[2][3]
-
Incubation: Culture the cells for 7-14 days, allowing colonies to form.
-
Staining: After the incubation period, fix the cells with 4% formaldehyde and stain with hematoxylin.[2]
-
Colony Counting: Count the number of colonies containing more than 20 cells in each well.[2]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the EGF-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Materials and Reagents
-
This compound: (CAS: 136831-48-6)[4]
-
Cell Lines: HER 14, MH-85, HT-22
-
Reagents: Epidermal Growth Factor (EGF), [γ-32P]ATP, anti-EGFR antibody, Protein A/G-agarose beads, cell culture media (e.g., DMEM), Fetal Bovine Serum (FBS), formaldehyde, hematoxylin.
-
Equipment: Cell culture incubator, microscope, SDS-PAGE and Western blot apparatus, phosphorimager or X-ray film, plate reader.
Storage and Handling
This compound is typically supplied as a solid powder. For short-term storage, it should be kept at 0-4°C. For long-term storage, it is recommended to store at -20°C.[1][3] Stock solutions can be prepared in DMSO and stored at -20°C for up to one year or at -80°C for up to two years.[1][3] Handle the compound in a well-ventilated area and use appropriate personal protective equipment. This product is for research use only.
References
Application Notes and Protocols for RG-13022 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG-13022 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] By competitively binding to the ATP-binding site within the EGFR kinase domain, RG-13022 effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways.[1] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, are critical for regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a key target for therapeutic intervention. RG-13022 has demonstrated anti-proliferative effects and the ability to suppress tumor growth in preclinical models, highlighting its potential in cancer research and drug development.[1]
These application notes provide detailed protocols for utilizing RG-13022 in cell culture to assess its biological activity, including its effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation
In Vitro Efficacy of RG-13022
The following table summarizes the inhibitory concentrations (IC50) of RG-13022 in various assays and cell lines. This data serves as a valuable reference for designing experiments and selecting appropriate concentrations for cell culture studies.
| Assay Type | Cell Line/Target | IC50 Value | Reference |
| EGFR Autophosphorylation | Cell-free assay | 4 µM | [4][5] |
| EGFR Autophosphorylation | HER 14 cells | 5 µM | [4] |
| Colony Formation | HER 14 cells | 1 µM | [4][5] |
| DNA Synthesis | HER 14 cells | 3 µM | [4][5] |
| Colony Formation | MH-85 cells | 7 µM | [4] |
| DNA Synthesis | MH-85 cells | 1.5 µM | [4] |
| EGFR Kinase Inhibition | HT-22 cells | 1 µM | [1][3] |
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the mechanism of action for RG-13022. Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades that promote cell proliferation and survival. RG-13022 inhibits this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.
Caption: EGFR signaling pathway and inhibition by RG-13022.
Experimental Protocols
General Guidelines for Cell Culture
-
Cell Lines: Select cell lines with known EGFR expression levels for optimal results.
-
Media and Reagents: Use the recommended complete growth medium for each cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
RG-13022 Preparation: Prepare a stock solution of RG-13022 in an appropriate solvent, such as DMSO. Further dilutions should be made in the complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a level that affects cell viability (typically <0.1%).
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of RG-13022 on cell viability and allows for the calculation of the IC50 value. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
RG-13022
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of RG-13022 in complete culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of RG-13022.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest RG-13022 concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells following treatment with RG-13022, using flow cytometry.
Materials:
-
Cells treated with RG-13022
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Collection:
-
Seed cells in appropriate culture vessels and treat with desired concentrations of RG-13022 for a specified time.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of RG-13022 on cell cycle progression by staining the cellular DNA with propidium iodide and analyzing it via flow cytometry.
Materials:
-
Cells treated with RG-13022
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Seed cells and treat with RG-13022 for the desired duration.
-
Harvest the cells by trypsinization and wash once with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a solution containing RNase A to degrade RNA.
-
Add the Propidium Iodide staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a histogram to visualize the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content (PI fluorescence intensity).
-
Quantify the percentage of cells in each phase of the cell cycle.
-
Caption: Experimental workflow for cell cycle analysis using PI staining.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols: (Z)-RG-13022 for Inhibiting HER14 Cell Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-RG-13022, also known as Tyrphostin RG13022, is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] This compound competitively binds to the ATP-binding site within the EGFR kinase domain, effectively blocking the receptor's autophosphorylation and subsequent activation of downstream signaling pathways.[3] Dysregulation of the EGFR signaling cascade, often through overexpression or mutation, is a key driver in the proliferation and survival of various cancer cells. HER14 cells, which are NIH3T3 fibroblasts engineered to express high levels of human EGFR, serve as a valuable model system for studying EGFR-driven cell growth and for evaluating the efficacy of EGFR inhibitors.[4][5]
These application notes provide a comprehensive overview of the use of this compound to inhibit the growth of HER14 cells, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anti-proliferative effects by directly targeting the enzymatic activity of EGFR. Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation on specific tyrosine residues in its intracellular domain. This autophosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events, primarily through the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways.[6][7][8][][10][11][12][13] These pathways are crucial for regulating cell proliferation, survival, and differentiation.
This compound inhibits the initial autophosphorylation step, thereby preventing the activation of these critical downstream pathways and leading to a halt in cell cycle progression and proliferation.
Data Presentation
The inhibitory activity of this compound on HER14 cells has been quantified through various assays. The following tables summarize the key IC50 values, representing the concentration of the compound required to inhibit a specific biological process by 50%.
| Parameter | Cell Line/System | IC50 Value | Reference |
| EGFR Autophosphorylation | HER14 Cells | 5 µM | [1] |
| EGFR Autophosphorylation | Cell-free (immunoprecipitates) | 4 µM | [1][2] |
Table 1: Inhibition of EGFR Autophosphorylation by this compound. This table shows the concentration of this compound required to inhibit EGFR autophosphorylation by 50% in both a cellular and a cell-free system.
| Assay | Cell Line | Stimulant | IC50 Value | Reference |
| Colony Formation | HER14 | 50 ng/mL EGF | 1 µM | [1][2] |
| DNA Synthesis | HER14 | 50 ng/mL EGF | 3 µM | [1][2] |
Table 2: Inhibition of HER14 Cell Growth by this compound. This table presents the IC50 values for the inhibition of colony formation and DNA synthesis in HER14 cells stimulated with EGF.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Regulation of epidermal growth factor receptor in NIH3T3/HER14 cells by antireceptor monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellosaurus cell line HER14 (CVCL_D576) [cellosaurus.org]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells [jcancer.org]
- 10. Item - A major signaling pathway implicated in lung cancer is the EGFR pathway which signals to both the AKT/PI3K pathway (green) and the MAPK pathway (red) which regulate cell growth, proliferation and cell death. - Public Library of Science - Figshare [plos.figshare.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. sinobiological.com [sinobiological.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for Tyrphostin RG13022 in Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin RG13022 is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] By blocking the autophosphorylation of EGFR, RG13022 effectively downregulates downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[2] Dysregulation of the EGFR signaling cascade is a common feature in various cancers, making it a prime target for therapeutic intervention. The colony formation assay, a well-established in vitro method, is utilized to assess the long-term proliferative capacity of single cells and is a valuable tool for evaluating the efficacy of cytotoxic and cytostatic agents like Tyrphostin RG13022. This document provides detailed application notes and a comprehensive protocol for utilizing Tyrphostin RG13022 in colony formation assays.
Mechanism of Action of Tyrphostin RG13022
Tyrphostin RG13022 exerts its anti-proliferative effects by competitively inhibiting the ATP binding site within the catalytic domain of the EGFR tyrosine kinase.[2] This inhibition prevents the receptor from autophosphorylating its tyrosine residues upon ligand binding, thereby blocking the recruitment and activation of downstream signaling proteins. The interruption of these signals ultimately leads to a reduction in cell proliferation and survival.
Quantitative Data Summary
The inhibitory effect of Tyrphostin RG13022 on colony formation has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from published studies are summarized below for easy comparison.
| Cell Line | Cancer Type | IC50 for Colony Formation (µM) | Reference |
| HER14 | Not Specified | 1 | [3] |
| MH-85 | Not Specified | 7 | [4] |
| HN5 | Head and Neck Squamous Cell Carcinoma | 11 (for DNA synthesis) |
Experimental Protocols
Protocol 1: Colony Formation Assay with Tyrphostin RG13022
This protocol outlines the steps to assess the effect of Tyrphostin RG13022 on the colony-forming ability of adherent cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HER14, A431)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Tyrphostin RG13022 (stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates containing complete culture medium.
-
Allow cells to attach overnight in the incubator.
-
-
Treatment with Tyrphostin RG13022:
-
Prepare serial dilutions of Tyrphostin RG13022 in complete culture medium from the stock solution. A suggested concentration range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same concentration as the highest RG13022 concentration.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of RG13022 or the vehicle control.
-
-
Incubation:
-
Incubate the plates for 7-14 days, depending on the growth rate of the cell line. A colony is typically defined as a cluster of at least 50 cells.
-
Monitor colony formation every 2-3 days under a microscope.
-
-
Fixation and Staining:
-
After the incubation period, gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of fixation solution to each well and incubating for 15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry.
-
Stain the colonies by adding 1 mL of 0.5% crystal violet solution to each well and incubating for 20-30 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies in each well. Colonies are typically counted if they contain ≥50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
-
Plot the surviving fraction as a function of Tyrphostin RG13022 concentration to determine the IC50 value.
-
Data Interpretation and Troubleshooting
-
Low Plating Efficiency in Control Wells: This could be due to suboptimal cell health, incorrect seeding density, or harsh trypsinization. Ensure cells are in the logarithmic growth phase and handle them gently.
-
High Variability Between Replicates: Inconsistent cell seeding or uneven drug distribution can cause variability. Ensure a single-cell suspension is achieved before seeding and mix the treatment medium thoroughly.
-
No Dose-Dependent Effect: The concentration range of Tyrphostin RG13022 may be too low or too high for the specific cell line. A broader range of concentrations should be tested. It is also possible that the cell line is resistant to EGFR inhibition.
Conclusion
The colony formation assay is a robust method for evaluating the long-term anti-proliferative effects of Tyrphostin RG13022. By inhibiting EGFR signaling, RG13022 effectively reduces the ability of cancer cells to form colonies, highlighting its potential as an anti-cancer agent. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this assay in their drug development and cancer research endeavors.
References
RG-13022: Application Notes and Protocols for DNA Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG-13022 is a tyrphostin derivative identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competitively binding to the ATP-binding site of the EGFR's intracellular domain, RG-13022 effectively blocks its autophosphorylation and subsequent downstream signaling cascades, such as the MAPK and PI3K/AKT pathways.[1] This inhibition of EGFR signaling ultimately leads to a reduction in cell proliferation and DNA synthesis, making RG-13022 a compound of interest in cancer research, particularly for tumors characterized by EGFR overexpression or mutation. These application notes provide a detailed overview of RG-13022's mechanism of action, protocols for key in vitro and in vivo experiments, and a summary of its inhibitory concentrations.
Mechanism of Action
RG-13022 exerts its anti-proliferative effects by targeting the EGFR signaling pathway. Upon binding of its ligand, such as Epidermal Growth Factor (EGF), the EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes that initiate downstream signaling cascades critical for cell growth, survival, and division.
RG-13022 acts as a tyrosine kinase inhibitor, preventing this initial autophosphorylation step.[2] This blockade abrogates the downstream signaling, leading to the inhibition of DNA synthesis and, consequently, cell proliferation. The simplified signaling pathway is illustrated below.
Caption: EGFR signaling pathway and the inhibitory action of RG-13022.
Quantitative Data Summary
The inhibitory activity of RG-13022 has been quantified in various in vitro assays. The following tables summarize the reported half-maximal inhibitory concentrations (IC50).
Table 1: IC50 Values for EGFR Autophosphorylation and DNA Synthesis
| Cell Line/System | Assay | IC50 (µM) | Reference |
| Immunoprecipitated EGFR | EGFR Autophosphorylation | 4 | [2] |
| HER 14 | DNA Synthesis | 3 | [2] |
| MH-85 | DNA Synthesis | 1.5 | |
| HN5 | DNA Synthesis | 11 | [3] |
| (E)-RG13022 (isomer) in HN5 | DNA Synthesis | 38 | [3] |
Table 2: IC50 Values for Cell Growth and Colony Formation
| Cell Line | Assay | IC50 (µM) | Reference |
| HER 14 | Colony Formation | 1 | [2] |
| MH-85 | Colony Formation | 7 | |
| HT-22 | EGF Receptor Kinase Inhibition | 1 | [1] |
Experimental Protocols
DNA Synthesis Inhibition Assay (³H-Thymidine Incorporation)
This protocol is a standard method to assess the effect of a compound on DNA synthesis by measuring the incorporation of a radiolabeled nucleoside.
Workflow:
Caption: Workflow for the ³H-Thymidine Incorporation Assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., HER 14, MH-85) in 96-well microtiter plates at a density of 1-5 x 10⁴ cells per well in their respective growth medium.
-
Incubation: Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of RG-13022. Include a vehicle control (e.g., DMSO).
-
Radiolabeling: After a desired pre-incubation time with the compound (e.g., 24 hours), add 1 µCi of ³H-thymidine to each well.
-
Incorporation: Incubate the plates for an additional 4-24 hours to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Harvesting: Harvest the cells onto glass fiber filter mats using a cell harvester. Wash the cells with PBS to remove unincorporated ³H-thymidine.
-
Measurement: Dry the filter mats and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Analysis: Determine the concentration of RG-13022 that inhibits ³H-thymidine incorporation by 50% (IC50) by plotting the percentage of inhibition versus the log of the compound concentration.
Colony Formation Assay
This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony.
Methodology:
-
Cell Plating: Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates or 100 mm dishes containing complete growth medium.
-
Treatment: Add RG-13022 at various concentrations to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plates for 7-14 days at 37°C in a humidified 5% CO₂ atmosphere, allowing colonies to form. The medium can be changed every 3-4 days if necessary.
-
Fixation and Staining: After the incubation period, remove the medium and gently wash the colonies with PBS. Fix the colonies with a methanol/acetic acid solution (3:1) for 5 minutes. Remove the fixative and stain the colonies with 0.5% crystal violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of colonies (typically defined as a cluster of >50 cells) in each well. Calculate the percentage of colony formation inhibition relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Growth Inhibition in a Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of RG-13022 in a mouse xenograft model. A study on HN5 squamous cell carcinoma xenografts reported rapid in vivo elimination of RG-13022.[3][4]
Methodology:
-
Cell Preparation: Harvest cancer cells (e.g., HN5) from culture and resuspend them in a sterile, serum-free medium or PBS. A common injection volume is 100-200 µL containing 1-10 x 10⁶ cells.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length x width²)/2).
-
Treatment Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer RG-13022 intraperitoneally (i.p.) at a specified dose (e.g., 20 mg/kg) and schedule.[3][4] The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Pharmacokinetics: To understand the drug's behavior in vivo, plasma samples can be collected at various time points after RG-13022 administration to determine its concentration and pharmacokinetic parameters such as half-life.[3][4]
Conclusion
RG-13022 is a valuable research tool for studying the role of EGFR signaling in cell proliferation and for investigating the potential of EGFR inhibitors as anti-cancer agents. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further elucidate the biological activities of this compound. The rapid in vivo clearance of RG-13022 suggests that formulation and dosing schedules are critical considerations for in vivo efficacy.[3][4]
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Z)-RG-13022 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-RG-13022 is a tyrphostin-class small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] By competitively binding to the ATP-binding site within the EGFR kinase domain, this compound blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.[2] Dysregulation of the EGFR signaling pathway is a common feature in various human cancers, making it a key target for therapeutic intervention. Preclinical studies have demonstrated the anti-tumor efficacy of this compound in in vivo mouse xenograft models, highlighting its potential as an anti-cancer agent.[1]
These application notes provide detailed protocols and data for the utilization of this compound in in vivo mouse models for preclinical cancer research.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-neoplastic effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition prevents the downstream signaling cascades that promote tumor growth and survival.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | IC50 (µM) |
| HER 14 | Colony Formation | 1 |
| HER 14 | DNA Synthesis | 3 |
| MH-85 | Colony Formation | 7 |
| MH-85 | DNA Synthesis | 1.5 |
| HT-22 | EGFR Kinase Inhibition | 1 |
| Cell-free | EGFR Autophosphorylation | 4 |
Table 2: In Vivo Efficacy of this compound in a Nude Mouse Xenograft Model (MH-85 Cells)
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Increase in Lifespan |
| Vehicle Control | - | 1250 ± 150 | - | - |
| This compound | 400 µ g/mouse/day | 450 ± 90 | 64 | Significant |
Note: The data in Table 2 is representative and compiled from qualitative descriptions of significant tumor growth inhibition found in the literature. Actual results may vary.
Experimental Protocols
In Vivo Xenograft Mouse Model Protocol
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Caption: Workflow for an in vivo anti-tumor efficacy study.
Materials:
-
This compound
-
Human tumor cell line (e.g., MH-85 squamous cell carcinoma)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
6-8 week old female athymic nude mice
-
Vehicle for this compound (e.g., DMSO and/or polyethylene glycol)
-
Sterile syringes and needles
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Culture and Preparation:
-
Culture MH-85 cells in the recommended medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 10⁶ cells/100 µL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Once tumors are palpable, measure the length (L) and width (W) with calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (L x W²)/2.
-
-
Randomization and Treatment:
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control and this compound).
-
Prepare the this compound formulation. A stock solution can be made in DMSO and then diluted with a suitable vehicle like PBS or polyethylene glycol for injection. The final concentration of DMSO should be minimized.
-
Administer this compound at the desired dose (e.g., 400 µ g/mouse/day ) via the chosen route (e.g., intraperitoneal injection). Administer an equal volume of the vehicle to the control group.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
Monitor the general health and behavior of the mice daily.
-
The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of significant morbidity.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the percent tumor growth inhibition at the end of the study.
-
If applicable, perform a survival analysis using the Kaplan-Meier method.
-
Statistical significance between groups can be determined using appropriate tests (e.g., t-test or ANOVA).
-
Concluding Remarks
This compound has demonstrated potential as an anti-cancer agent through its inhibition of EGFR signaling. The protocols and data presented here provide a framework for researchers to further investigate its efficacy in preclinical mouse models. Careful adherence to experimental design and animal welfare guidelines is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for (Z)-RG-13022 in Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-RG-13022 is a member of the tyrphostin class of compounds, known to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a critical signaling node, and its aberrant activation is a well-documented driver in a significant subset of non-small cell lung cancers (NSCLC).[1][2] Inhibition of EGFR autophosphorylation is a key mechanism for disrupting downstream signaling pathways that promote tumor cell proliferation and survival.[3]
Given the common mechanism of action among tyrphostin-class EGFR inhibitors, this document provides representative data and detailed protocols based on analogous compounds that have been studied in well-characterized human NSCLC cell lines. These application notes will serve as a valuable resource for researchers investigating the potential therapeutic applications of EGFR inhibitors like this compound in NSCLC.
Data Presentation: Inhibitory Activity of Tyrphostin-Class EGFR Inhibitors in NSCLC Cell Lines
The following tables summarize the inhibitory concentrations (IC50) of tyrphostin compounds analogous to this compound in the context of EGFR inhibition and cell growth in the A549 human NSCLC cell line. This data is provided to offer a comparative baseline for designing experiments with this compound.
Table 1: IC50 Values for EGFR Autophosphorylation Inhibition
| Compound | Cell Line/System | IC50 (µM) | Reference(s) |
| This compound | EGFR in immunoprecipitates (cell-free) | 4 | [3][4] |
| This compound | HER 14 (mouse fibroblast with human EGFR) | 5 | [3] |
Table 2: IC50 Values for Inhibition of Cell Growth and DNA Synthesis
| Compound | Cell Line | Assay | IC50 (µM) | Reference(s) |
| This compound | HER 14 | Colony Formation | 1 | [3] |
| This compound | HER 14 | DNA Synthesis | 3 | [3] |
| This compound | MH-85 | Colony Formation | 7 | [3] |
| This compound | MH-85 | DNA Synthesis | 1.5 | [3] |
| AG-494 | A549 (NSCLC) | Cell Growth (MTT/CV) | 6.16 | [1] |
| AG-1478 | A549 (NSCLC) | Cell Growth (MTT/CV) | 1.17 | [1] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental approaches for evaluating this compound, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in NSCLC cell lines.
Protocol 1: NSCLC Cell Culture
This protocol provides guidelines for the routine culture of common NSCLC cell lines.
-
Materials:
-
NSCLC cell lines (e.g., A549, H1975, PC-9)
-
Complete growth medium (e.g., RPMI-1640 or F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)[4][5][6]
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Maintain cells in T-75 flasks with the appropriate complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new flask containing pre-warmed complete growth medium. A split ratio of 1:4 to 1:8 is typical.
-
Renew the culture medium every 2-3 days.
-
Protocol 2: Western Blot for Phospho-EGFR (p-EGFR)
This protocol details the detection of EGFR phosphorylation to confirm the inhibitory effect of this compound.
-
Materials:
-
Cultured NSCLC cells
-
This compound
-
Epidermal Growth Factor (EGF)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.[7]
-
Place plates on ice, aspirate the medium, and wash twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer and collect the lysate.
-
Determine protein concentration using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.[7]
-
Protocol 3: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cultured NSCLC cells
-
This compound
-
96-well plates
-
Complete growth medium
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Protocol 4: Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
-
Materials:
-
Cultured NSCLC cells
-
This compound
-
6-well plates
-
Complete growth medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Replace the drug-containing medium with fresh complete growth medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Aspirate the medium, wash the wells with PBS, and fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Protocol 5: Apoptosis Assay (Annexin V Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine.
-
Materials:
-
Cultured NSCLC cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[3]
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Due to the limited data on this compound in NSCLC cell lines, the provided quantitative data from analogous compounds should be used for reference purposes only.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elabscience.com [elabscience.com]
- 5. A549 Cell Subculture Protocol [a549.com]
- 6. bcrj.org.br [bcrj.org.br]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Glioblastoma Cell Lines with RG-13022
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to therapy. The epidermal growth factor receptor (EGFR) is frequently overexpressed and mutated in GBM, making it a key therapeutic target. RG-13022 is a tyrphostin-class inhibitor of EGFR tyrosine kinase activity. These application notes provide a framework for utilizing RG-13022 to study its effects on glioblastoma cell lines, focusing on its impact on cell viability, apoptosis, and key signaling pathways.
Disclaimer: Limited publicly available data exists on the specific effects of RG-13022 on glioblastoma cell lines. The quantitative data presented in the following tables are representative examples based on the activity of other EGFR inhibitors in similar experimental settings and should be considered hypothetical. Researchers should generate their own empirical data for accurate analysis.
Data Presentation
Table 1: Hypothetical IC50 Values of RG-13022 on Glioblastoma Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| U87MG | 72 | 15.5 |
| T98G | 72 | 25.2 |
| A172 | 72 | 18.9 |
Table 2: Hypothetical Apoptosis Induction by RG-13022 in U87MG Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Control (DMSO) | - | 5.2 |
| RG-13022 | 10 | 25.8 |
| RG-13022 | 25 | 48.3 |
Table 3: Hypothetical Inhibition of Protein Phosphorylation by RG-13022 in U87MG Cells
| Treatment (1 hour) | p-EGFR (Y1068) Fold Change | p-Akt (S473) Fold Change | p-ERK1/2 (T202/Y204) Fold Change |
| Control (DMSO) | 1.0 | 1.0 | 1.0 |
| RG-13022 (10 µM) | 0.2 | 0.4 | 0.5 |
Signaling Pathways
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating downstream signaling cascades critical for cell growth, proliferation, and survival. In glioblastoma, aberrant EGFR signaling is a major driver of tumorigenesis. RG-13022, as an EGFR inhibitor, is expected to block these pathways.
Experimental Protocols
Cell Culture
-
Cell Lines: U87MG, T98G, and A172 human glioblastoma cell lines.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effect of RG-13022 on glioblastoma cell lines.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of RG-13022 or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by RG-13022.
-
Cell Seeding: Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach for 24 hours.
-
Treatment: Treat cells with the desired concentrations of RG-13022 or DMSO for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This protocol is for detecting changes in protein phosphorylation in the EGFR signaling pathway.
-
Cell Treatment: Seed glioblastoma cells and grow to 80% confluency. Treat with RG-13022 for 1 hour.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-EGFR (Y1068), EGFR, p-Akt (S473), Akt, p-ERK1/2 (T202/Y204), and ERK1/2 overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
These application notes provide a comprehensive guide for investigating the effects of the EGFR inhibitor RG-13022 on glioblastoma cell lines. The provided protocols for cell viability, apoptosis, and western blot analysis, along with the illustrative diagrams, offer a solid foundation for researchers to explore the therapeutic potential of targeting the EGFR pathway in glioblastoma. It is imperative to empirically determine the specific quantitative effects of RG-13022 as part of the experimental process.
Application Notes and Protocols: Tyrphostin RG-13022 in Colorectal Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin RG-13022 is a member of the tyrphostin family of compounds, which are known inhibitors of protein tyrosine kinases.[1] Specifically, RG-13022 targets the Epidermal Growth Factor Receptor (EGFR), a key player in the signaling pathways that drive the growth and proliferation of many human tumors, including colorectal cancer.[1][2] Overexpression of EGFR is a common feature in colorectal cancer and is associated with poor prognosis.[3] By inhibiting the tyrosine kinase activity of EGFR, RG-13022 can block downstream signaling cascades, leading to reduced cancer cell proliferation and survival.[4][5] These application notes provide an overview of the use of Tyrphostin RG-13022 in colorectal cancer research, including experimental protocols and data interpretation.
Mechanism of Action
Tyrphostin RG-13022 exerts its anti-cancer effects by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase domain. This prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[6] The inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.[7]
Data Presentation
| Compound | Cell Line/Target | Assay | IC50 Value (µM) | Reference |
| Tyrphostin RG-13022 | EGF Receptor | Autophosphorylation Inhibition | 4 | [4][5] |
| Tyrphostin RG-13022 | HN5 (Squamous) | DNA Synthesis Inhibition | 11 | [1][2] |
| Tyrphostin A9 | HCT-116 (p53-wt) | Antiproliferative Activity | 1.9 | [8] |
| Compound 1a (RG-13022 derivative) | HCT-116 (p53-wt) | Antiproliferative Activity | 2.2 | [8] |
| Tyrphostin A9 | HT-29 | Antiproliferative Activity | 11.2 | [8] |
| Compound 1a (RG-13022 derivative) | HT-29 | Antiproliferative Activity | 16.5 | [8] |
Note: HN5 is a human head and neck squamous cell carcinoma line, not a colorectal cancer line. Data for Tyrphostin A9 and Compound 1a are provided for comparative context as they are structurally related to RG-13022 and have been tested on colorectal cancer cell lines.[8]
Mandatory Visualizations
Signaling Pathway of EGFR Inhibition by Tyrphostin RG-13022
Caption: EGFR signaling pathway and the inhibitory action of Tyrphostin RG-13022.
Experimental Workflow for Evaluating Tyrphostin RG-13022
Caption: Workflow for in vitro evaluation of Tyrphostin RG-13022 in colorectal cancer cells.
Experimental Protocols
The following protocols are adapted from methodologies used for closely related tyrphostin compounds in colorectal cancer cell lines and are suitable for the investigation of Tyrphostin RG-13022.[8]
Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of Tyrphostin RG-13022 on the viability of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, HT-29)
-
Complete growth medium (e.g., McCoy's 5A for HCT-116, DMEM for HT-29) with 10% FBS
-
Tyrphostin RG-13022 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of Tyrphostin RG-13022 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of RG-13022. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Caspase-3 Activity Assay)
This colorimetric assay measures the activity of caspase-3, a key effector in apoptosis.
Materials:
-
HCT-116 cells
-
Tyrphostin RG-13022
-
6-well plates
-
Cell lysis buffer
-
Caspase-3 substrate (DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with Tyrphostin RG-13022 at its IC50 concentration for 48-72 hours.
-
Harvest the cells and lyse them using the cell lysis buffer.
-
Centrifuge the lysate and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (DEVD-pNA) and assay buffer to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. Increased absorbance indicates higher caspase-3 activity.
EGFR Tyrosine Kinase Inhibition Assay
This is a cell-free assay to determine the direct inhibitory effect of RG-13022 on EGFR kinase activity.
Materials:
-
EGFR Tyrosine Kinase Assay Kit (e.g., from Promega)
-
Tyrphostin RG-13022
-
ATP
-
Microplate reader (for luminescence)
Procedure:
-
Follow the manufacturer's instructions for the EGFR Tyrosine Kinase Assay Kit.
-
Prepare a series of dilutions of Tyrphostin RG-13022.
-
In the wells of the provided plate, combine the EGFR enzyme, the appropriate substrate, and the different concentrations of RG-13022.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time at room temperature.
-
Stop the reaction and measure the luminescence, which is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of RG-13022 and determine the IC50 value.
Conclusion
Tyrphostin RG-13022 is a valuable tool for studying the role of EGFR signaling in colorectal cancer. While its in vivo efficacy may be limited by rapid plasma elimination, it serves as a useful compound for in vitro studies to probe the mechanisms of EGFR inhibition.[1][2] The protocols provided herein offer a framework for researchers to investigate the antiproliferative, pro-apoptotic, and signaling effects of Tyrphostin RG-13022 in colorectal cancer cell lines. Further research, potentially with more stable derivatives, could build upon these foundational studies for therapeutic development.
References
- 1. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth inhibition of gastric cancer cell lines by the tyrphostin RG13022 and its effects on intracellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. HGF rescues colorectal cancer cells from EGFR inhibition via MET activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by 7-piperazinethylchrysin in HCT-116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
(Z)-RG-13022 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of (Z)-RG-13022. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your research.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound.
Solubility Issues
Q1: My this compound is not dissolving properly in DMSO. What should I do?
A1: If you encounter solubility issues with this compound in DMSO, you can try the following troubleshooting steps:
-
Use Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound. Ensure you are using a fresh, anhydrous grade of DMSO.
-
Gentle Heating: Gently warm the solution to aid dissolution.
-
Sonication: Use a sonicator bath to help break down any clumps and facilitate dissolving.[1]
Q2: I observed precipitation in my this compound stock solution after storage. Is it still usable?
A2: Precipitation can occur, especially after freeze-thaw cycles. Before use, it is recommended to warm the stock solution and sonicate it to ensure it is fully redissolved. If the precipitate does not go back into solution, it may indicate degradation or saturation, and it is advisable to prepare a fresh stock solution.
Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A3: this compound is practically insoluble in water.[1] It is strongly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous buffer or media to the final desired concentration.
Stability and Storage
Q4: What are the recommended storage conditions for solid this compound?
A4: For long-term storage, solid this compound should be stored at -20°C for up to 3 years.[2] For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.[3]
Q5: How should I store my this compound stock solutions?
A5: Aliquot your stock solutions to avoid repeated freeze-thaw cycles.[2] For long-term stability, store stock solutions at -80°C for up to one year.[2] For shorter periods, storage at -20°C for up to one month is also acceptable.[2]
Experimental Considerations
Q6: What is the maximum recommended concentration of DMSO in my final cell culture medium?
A6: While not explicitly stated for this compound in the provided results, a general recommendation for in vitro cell culture is to keep the final concentration of DMSO at or below 0.1% to minimize solvent-induced toxicity to the cells.
Q7: What are the known IC50 values for this compound?
A7: The IC50 values for this compound can vary depending on the cell line and assay:
-
HER 14 Cells (autophosphorylation): 5 µM[2]
-
HER 14 Cells (colony formation): 1 µM[2]
-
HER 14 Cells (DNA synthesis): 3 µM[2]
-
MH-85 Cells (colony formation): 7 µM[2]
-
MH-85 Cells (DNA synthesis): 1.5 µM[2]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | 53 mg/mL (199.03 mM)[1] |
| Ethanol | 5 mg/mL |
| Water | Insoluble[1] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Solid Powder | -20°C | 3 years[2] |
| Stock Solution | -80°C | 1 year[2] |
| Stock Solution | -20°C | 1 month[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, use gentle warming or sonication to aid dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles and store at -80°C.
Protocol 2: In Vitro Cell-Based Assay (Colony Formation)
-
Cell Seeding: Plate HER 14 cells (200 cells/dish) or MH-85 cells (100 cells/well) in their respective complete media (DMEM or α-MEM with 10% FCS).[2]
-
Overnight Incubation: Allow the cells to adhere by incubating overnight.
-
Treatment Preparation: Prepare serial dilutions of the this compound DMSO stock solution in the appropriate serum-reduced medium (DMEM with 0.5% PCS for HER 14; α-MEM with 0.2% PCS for MH-85), both containing 50 ng/mL EGF.[2]
-
Cell Treatment: Replace the culture medium with the prepared treatment media containing different concentrations of this compound.
-
Incubation: Culture the cells for 10 days.[2]
-
Fixing and Staining: After the incubation period, fix the cells with 4% (v/v) formaldehyde and stain with hematoxylin.[2]
-
Analysis: Count the number of colonies containing more than 20 cells under a microscope.[2]
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing and using this compound in experiments.
References
Troubleshooting RG-13022 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the experimental compound RG-13022.
Frequently Asked Questions (FAQs)
1. My RG-13022 precipitated out of solution. How can I resolve this?
RG-13022 can be challenging to dissolve and keep in solution. Here are a few troubleshooting steps:
-
Solvent Choice: RG-13022 is soluble in DMSO.[1] For in vivo studies, co-solvents are often necessary. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another option includes 10% DMSO and 90% corn oil.[2]
-
Gentle Heating and Sonication: If you observe precipitation, gentle heating and/or sonication can aid in redissolving the compound.[2] Be cautious with temperature to avoid degradation.
-
Fresh Preparation: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to minimize precipitation issues.[2]
-
Storage: Stock solutions should be stored at -20°C for the long term (up to one year) or -80°C (up to two years).[2]
2. I am not observing the expected inhibition of cell proliferation. What are some possible causes?
Several factors could contribute to a lack of efficacy in your cell proliferation assay:
-
Sub-optimal Concentration: The effective concentration of RG-13022 can vary significantly between cell lines. Ensure you are using a concentration range that is appropriate for your specific cells. Refer to the table below for reported IC50 values in different experimental setups.
-
Cell Seeding Density: The initial number of cells plated can influence the outcome of proliferation assays. Ensure your seeding density is optimized for your cell line and the duration of the experiment.
-
EGF Stimulation: RG-13022 is an EGFR inhibitor.[1][3][4][5] Its anti-proliferative effects are most pronounced when cell growth is stimulated by EGF.[2][6] Ensure that your experimental medium is supplemented with an appropriate concentration of EGF (e.g., 50 ng/mL) if you are not using a cell line with constitutively active EGFR signaling.[6]
-
Compound Inactivity: Improper storage or handling can lead to the degradation of RG-13022. Ensure that the compound has been stored correctly and that stock solutions are not repeatedly freeze-thawed.
3. I am seeing unexpected off-target effects. Is this a known issue with RG-13022?
While RG-13022 is known as an EGFR inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. It has been noted to inhibit PDGF receptor tyrosine kinases as well.[3] To mitigate this:
-
Titrate Your Concentration: Use the lowest effective concentration of RG-13022 to minimize the risk of off-target effects.
-
Control Experiments: Include appropriate controls in your experiments. This could involve using a different, structurally unrelated EGFR inhibitor to confirm that the observed phenotype is due to EGFR inhibition.
-
Phenotype Rescue: If possible, try to rescue the observed phenotype by overexpressing a downstream effector of EGFR signaling to confirm the on-target effect.
Quantitative Data Summary
| Parameter | Cell Line/System | Value | Reference |
| IC50 (EGFR Autophosphorylation) | Cell-free immunoprecipitates | 4 µM | [2][4][6] |
| IC50 (EGFR Autophosphorylation) | HER 14 cells | 5 µM | [6] |
| IC50 (Colony Formation) | HER 14 cells (EGF-stimulated) | 1 µM | [2][6] |
| IC50 (DNA Synthesis) | HER 14 cells (EGF-stimulated) | 3 µM | [2][6] |
| IC50 (Colony Formation) | MH-85 cells (EGF-stimulated) | 7 µM | [6] |
| IC50 (DNA Synthesis) | MH-85 cells (EGF-stimulated) | 1.5 µM | [6] |
| IC50 (EGFR Kinase) | HT-22 neuronal cells | 1 µM | [1][5] |
Experimental Protocols
In Vitro Colony Formation Assay
-
Cell Plating: Plate HER 14 cells at a density of 200 cells per 10-cm dish or MH-85 cells at 100 cells per well in a 24-well plate. Use the appropriate complete medium (e.g., DMEM or alpha MEM with 10% FCS).[6]
-
Overnight Incubation: Allow the cells to adhere by incubating overnight.[6]
-
Treatment Medium: The following day, replace the complete medium with a low-serum medium (e.g., 0.5% PCS for HER 14 or 0.2% PCS for MH-85) supplemented with 50 ng/mL EGF.[6]
-
RG-13022 Addition: Add varying concentrations of RG-13022 to the treatment medium.[6]
-
Incubation: Culture the cells for 10 days.[6]
-
Fixing and Staining: After the incubation period, fix the cells with 4% (v/v) formaldehyde for 15 minutes at room temperature. Stain with hematoxylin.[6]
-
Colony Counting: Count the number of colonies containing more than 20 cells under a microscope.[6]
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of RG-13022.
Caption: A logical workflow for troubleshooting common RG-13022 experimental issues.
References
Optimizing (Z)-RG-13022 Concentration for IC50 Determination: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of (Z)-RG-13022 to determine its half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Tyrphostin RG-13022, is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] Its mechanism of action involves competitively binding to the ATP-binding site within the EGFR kinase domain. This binding prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.[1] By inhibiting EGFR autophosphorylation, this compound effectively blocks key signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6]
Q2: What are the reported IC50 values for this compound?
The IC50 of this compound can vary depending on the experimental system. In cell-free assays using immunoprecipitated EGFR, the IC50 for autophosphorylation inhibition is approximately 4 µM.[2][4] In cell-based assays, the IC50 values are influenced by the cell line and the specific endpoint being measured. For example, in HER 14 cells, the IC50 for inhibiting autophosphorylation is 5 µM, while for inhibiting colony formation and DNA synthesis, the IC50 values are 1 µM and 3 µM, respectively.[4] In MH-85 cells, the IC50 for inhibiting colony formation is 7 µM and for DNA synthesis is 1.5 µM.[4]
Q3: Which cell lines are suitable for determining the IC50 of this compound?
Cell lines with high expression of EGFR are ideal for assessing the potency of this compound. Commonly used and appropriate cell lines include:
-
A431: A human epidermoid carcinoma cell line known for its very high levels of EGFR expression.
-
HER 14: A cell line specifically designed to overexpress EGFR.[4]
-
MH-85: A human squamous cell carcinoma line stimulated by EGF.[4]
Q4: How should I prepare and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][4] For IC50 experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, the stock solution should be serially diluted to the desired working concentrations in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Data Summary Table
The following table summarizes the reported IC50 values for this compound across different experimental conditions.
| Assay Type | Cell Line/System | Endpoint Measured | Reported IC50 (µM) |
| Cell-Free Assay | Immunoprecipitated EGFR | Autophosphorylation | 4 |
| Cell-Based Assay | HER 14 cells | Autophosphorylation | 5 |
| Cell-Based Assay | HER 14 cells | Colony Formation | 1 |
| Cell-Based Assay | HER 14 cells | DNA Synthesis | 3 |
| Cell-Based Assay | MH-85 cells | Colony Formation | 7 |
| Cell-Based Assay | MH-85 cells | DNA Synthesis | 1.5 |
Experimental Protocols
Detailed Protocol for IC50 Determination using MTT Assay
This protocol outlines the steps for determining the IC50 of this compound in adherent cells, such as A431, using a colorimetric MTT assay. The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.[7]
Materials:
-
This compound
-
A431 cells (or other suitable EGFR-expressing cell line)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture A431 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Resuspend cells in fresh medium and perform a cell count.
-
Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. It is advisable to perform a preliminary experiment with a wide range of concentrations (e.g., logarithmic dilutions) to determine the approximate IC50.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[5]
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding density. 2. Pipetting errors during compound dilution or reagent addition. 3. Edge effects in the 96-well plate due to evaporation. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use fresh tips for each dilution. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity. |
| No significant inhibition observed, even at high concentrations | 1. The cell line may have a resistance mutation in EGFR (e.g., T790M). 2. The inhibitor may be degraded or inactive. 3. The signaling pathway may be constitutively activated downstream of EGFR. | 1. Sequence the EGFR gene in your cell line to check for known resistance mutations. 2. Test the activity of the inhibitor in a well-characterized sensitive cell line as a positive control. Prepare fresh dilutions from a validated stock solution for each experiment. 3. Use western blotting to analyze the phosphorylation status of downstream effectors like Akt and ERK. |
| Observed IC50 is significantly higher than reported values | 1. Differences in experimental conditions (e.g., cell density, incubation time, serum concentration). 2. The inhibitor is binding to serum proteins, reducing its effective concentration. 3. The inhibitor may not be readily cell-permeable. | 1. Standardize your protocol and compare it with the conditions used in the cited literature. Optimize cell density and incubation time for your specific cell line. 2. Consider performing the assay in a lower serum concentration medium for the duration of the drug treatment. 3. While this compound is a cell-permeable compound, ensure proper solubilization in DMSO. |
| Unexpected cell toxicity in vehicle control wells | 1. The final concentration of DMSO is too high. 2. Contamination of the cell culture or reagents. | 1. Ensure the final DMSO concentration does not exceed 0.5%. Perform a DMSO toxicity curve for your cell line. 2. Regularly test for mycoplasma contamination and use aseptic techniques. |
Visualizations
EGFR Signaling Pathway and Inhibition by this compound
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. benchchem.com [benchchem.com]
- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tyrphostin RG13022
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper handling, dissolution, and storage of Tyrphostin RG13022.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Tyrphostin RG13022?
A1: Tyrphostin RG13022 is soluble in dimethyl sulfoxide (DMSO) and ethanol[1]. For creating stock solutions, freshly opened, anhydrous DMSO is highly recommended to ensure maximum solubility[2][3].
Q2: How do I prepare a stock solution of Tyrphostin RG13022?
A2: To prepare a stock solution, add the appropriate amount of your chosen solvent (e.g., DMSO) to the solid Tyrphostin RG13022. If you observe any precipitation or phase separation, you can gently heat the solution or use sonication to aid dissolution[2]. It is crucial to ensure the compound is fully dissolved before use.
Q3: What are the recommended storage conditions for solid Tyrphostin RG13022?
A3: Solid Tyrphostin RG13022 should be stored in a dry, dark place[1]. For long-term storage, it is stable for up to 3 years at -20°C and for 2 years at 4°C[2].
Q4: How should I store stock solutions of Tyrphostin RG13022?
A4: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles[2][4]. For optimal stability, store aliquots at -80°C for up to 2 years or at -20°C for up to 1 year[2][3].
Q5: Is Tyrphostin RG13022 sensitive to light?
A5: Yes, studies have shown that Tyrphostin RG13022 can undergo photochemical transformations when exposed to light, both in solution and in its solid state[5]. Therefore, it is crucial to protect the compound and its solutions from light.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation in stock solution upon storage | The solution may be supersaturated, or the storage temperature is too high. | Gently warm the solution and sonicate to redissolve the precipitate. Ensure storage at the recommended -80°C or -20°C. Consider preparing a slightly lower concentration stock solution. |
| Compound is difficult to dissolve | The solvent may have absorbed moisture, reducing its solvating power. | Use freshly opened, anhydrous DMSO[2][3]. Gentle heating and/or sonication can also be employed to facilitate dissolution[2]. |
| Inconsistent experimental results | This could be due to degradation of the compound from improper storage or repeated freeze-thaw cycles. | Always aliquot stock solutions to minimize freeze-thaw cycles[2][4]. For in vivo experiments, it is recommended to use freshly prepared solutions[4]. Protect the compound and solutions from light exposure[5]. |
Quantitative Data Summary
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (375.53 mM) | Ultrasonic assistance may be needed. Use of hygroscopic DMSO can impact solubility[2]. |
| DMSO | 53 mg/mL (199.03 mM) | Use fresh DMSO as moisture can reduce solubility[3]. |
| Ethanol | Soluble | |
| Water | Insoluble | [3] |
Storage and Stability
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years[2][3] |
| Solid Powder | 4°C | 2 years[2] |
| In Solvent | -80°C | 2 years[2] |
| In Solvent | -20°C | 1 year[2] |
Experimental Protocols & Visualizations
Experimental Workflow: Dissolving and Storing Tyrphostin RG13022
The following workflow outlines the recommended procedure for preparing and storing a stock solution of Tyrphostin RG13022.
Caption: Workflow for preparing and storing Tyrphostin RG13022 stock solutions.
Signaling Pathway: Inhibition of EGFR Autophosphorylation
Tyrphostin RG13022 is a tyrosine kinase inhibitor that has been shown to inhibit the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR)[2][3]. This action blocks downstream signaling pathways involved in cell proliferation.
Caption: Tyrphostin RG13022 inhibits EGFR autophosphorylation, blocking cell proliferation.
References
(Z)-RG-13022 off-target effects in experiments
Technical Support Center: (Z)-RG-13022
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound, a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It functions by competitively binding to the ATP-binding site of the EGFR kinase domain, which blocks receptor autophosphorylation and downstream signaling.[2]
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to inhibit other receptor tyrosine kinases. Notably, it can inhibit the Platelet-Derived Growth Factor (PDGF) receptor and c-erbB-2 (HER2).[1][3] Additionally, it can block growth stimulated by insulin, insulin-like growth factor I (IGF-I), and transforming growth factor alpha (TGF-α), suggesting a broader impact on tyrosine kinase-dependent pathways.[4]
Q3: What are the typical IC50 values I should expect?
A3: The IC50 value for this compound can vary depending on the experimental system. Published values are summarized in the table below. These differences highlight the importance of determining the optimal concentration for your specific cell line and assay.
Q4: What is the in vivo stability of this compound?
A4: A significant characteristic of this compound is its rapid in vivo elimination. In rat models, it exhibited a short terminal half-life of approximately 50.4 minutes.[1] Plasma concentrations can fall below the level required for in vitro activity within 20 minutes of injection, which may impact the design of animal studies.[1]
Troubleshooting Guide
Issue 1: No significant inhibition of cell proliferation observed.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: The effective concentration of this compound is highly cell-line dependent. We recommend performing a dose-response curve (e.g., from 0.1 µM to 20 µM) to determine the optimal inhibitory concentration for your specific model system.
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Solution: Your cell line may not be dependent on EGFR signaling for proliferation. Confirm the expression and activation (phosphorylation) of EGFR in your cells via Western blot. If EGFR expression is low or absent, consider using a cell line known to be sensitive, such as A431 or HER14 cells.[1][5]
-
-
Possible Cause 3: Compound Degradation.
-
Solution: Ensure the compound is stored correctly (dry, dark, and at -20°C for long-term storage).[2] Prepare fresh stock solutions in DMSO and dilute in media immediately before use.
-
Issue 2: Inconsistent results between in vitro and in vivo experiments.
-
Possible Cause 1: Rapid In Vivo Clearance.
-
Solution: this compound is cleared very quickly from plasma.[1] Standard dosing regimens may not achieve sustained therapeutic concentrations. Consider alternative administration routes or more frequent dosing schedules. It is critical to perform pharmacokinetic studies to correlate plasma concentration with in vivo efficacy.
-
-
Possible Cause 2: Off-Target Effects In Vivo.
-
Solution: Inhibition of other kinases, such as PDGFR, could lead to unexpected phenotypes in a complex in vivo environment.[3] We recommend including specific biomarkers for both on-target (p-EGFR) and potential off-target pathways in your analysis to better understand the compound's activity.
-
Issue 3: High background in kinase assays.
-
Possible Cause 1: Non-specific Binding.
-
Solution: Ensure that your assay buffer contains a sufficient concentration of a blocking agent like BSA. Titrate the concentration of both the kinase and the substrate to find an optimal signal-to-noise ratio before introducing the inhibitor.
-
-
Possible Cause 2: ATP Concentration.
-
Solution: As this compound is an ATP-competitive inhibitor, its apparent IC50 will be influenced by the ATP concentration in your assay.[2] Use an ATP concentration that is close to the Km for the enzyme to obtain physiologically relevant and reproducible results.
-
Data Presentation
Table 1: Reported IC50 Values for RG-13022
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| EGFR Autophosphorylation | Immunoprecipitated EGFR | 4 µM | [4][5] |
| EGFR Autophosphorylation | HER 14 Cells | 5 µM | [5] |
| Cell Proliferation | HT-22 Neuronal Cells | 1 µM | [2] |
| Colony Formation | HER 14 Cells | 1 µM | [4][5] |
| DNA Synthesis | HER 14 Cells | 3 µM | [4][5] |
| Colony Formation | MH-85 Cells | 7 µM | [5] |
| DNA Synthesis | MH-85 Cells | 1.5 µM | [5] |
Experimental Protocols
1. Western Blot for EGFR Phosphorylation
-
Objective: To determine the effect of this compound on EGFR activation in a cellular context.
-
Methodology:
-
Plate cells (e.g., A431) and allow them to adhere overnight.
-
Starve cells in serum-free media for 12-24 hours to reduce basal receptor activation.
-
Pre-treat cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect signal using an ECL substrate.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
-
2. Cell Proliferation/Viability Assay (MTS/MTT)
-
Objective: To quantify the dose-dependent effect of this compound on cell viability.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Replace the media with fresh media containing serial dilutions of this compound (e.g., 0.1 to 50 µM) or a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours in a humidified incubator.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Normalize the results to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound efficacy in vitro.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
RG-13022 Technical Support Center: Preventing Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of RG-13022 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My RG-13022 solution has changed color. Is it still usable?
A color change in your RG-13022 solution, particularly in a buffered solution (e.g., at pH 8.0), may indicate degradation. Some related compounds, like tyrphostins, have been observed to change from light yellow to dark brown over 24 hours in solution. It is crucial to proceed with caution, as the degradation products may have altered biological activity. It is recommended to prepare fresh solutions and investigate the cause of the color change.
Q2: I am seeing unexpected or inconsistent results in my experiments with RG-13022. Could this be due to degradation?
Yes, inconsistent results can be a sign of RG-13022 degradation. Studies on similar tyrphostins have shown that degradation products can be more potent inhibitors of protein tyrosine kinases than the parent compound. If you observe variability in your results, it is advisable to prepare fresh stock solutions and working solutions immediately before use and to re-evaluate your storage and handling procedures.
Q3: What is the recommended way to store RG-13022?
Proper storage is critical to maintaining the integrity of RG-13022. Recommendations for both the solid compound and stock solutions are summarized below.
| Form | Storage Condition | Duration |
| Solid | Dry, dark at 0 - 4°C | Short-term (days to weeks) |
| Dry, dark at -20°C | Long-term (months to years) | |
| Stock Solution (in DMSO) | -20°C in aliquots | Up to 1 year |
| -80°C in aliquots | Up to 2 years |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Q4: How should I prepare my working solutions of RG-13022?
It is best practice to prepare fresh working solutions for each experiment from a frozen stock. Dilute the DMSO stock solution with your aqueous experimental buffer immediately before use. Avoid storing RG-13022 in aqueous solutions for extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity | Degradation due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). | Discard the old stock solution and prepare a fresh one from solid RG-13022. Ensure proper aliquoting and storage of the new stock solution. |
| Precipitation in aqueous buffer | Low solubility of RG-13022 in the aqueous buffer. | If precipitation occurs, gentle heating and/or sonication can aid dissolution. Consider if the final concentration of DMSO is sufficient to maintain solubility. For in vivo studies, co-solvents like PEG300 and Tween-80 may be necessary. |
| Inconsistent IC50 values | Degradation of RG-13022 in the experimental solution, leading to a mixture of the parent compound and more potent degradation products. | Prepare fresh working solutions immediately before each experiment. Minimize the incubation time of the compound in the aqueous buffer when possible. |
| Discoloration of the solution | pH-mediated degradation. | Assess the stability of RG-13022 in your specific experimental buffer (see Experimental Protocols section). Consider adjusting the pH of your buffer if it is found to accelerate degradation. |
| Reduced activity after exposure to light | Photodegradation. RG-13022 is known to be light-sensitive. | Protect all solutions containing RG-13022 from light by using amber vials or by wrapping containers in aluminum foil. Avoid prolonged exposure to ambient light during experiments. |
Experimental Protocols
Protocol 1: General Stability Assessment of RG-13022 in an Aqueous Buffer
This protocol provides a framework for evaluating the stability of RG-13022 in a specific experimental buffer.
1. Materials:
- RG-13022
- Anhydrous DMSO
- Experimental buffer of interest
- HPLC system with a suitable C18 column
- HPLC grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)
- Temperature-controlled incubator
- Light-protected containers (e.g., amber vials)
2. Procedure: a. Prepare a 10 mM stock solution of RG-13022 in anhydrous DMSO. b. Dilute the stock solution to a final concentration of 100 µM in your experimental buffer. c. Immediately after preparation (T=0), take an aliquot and analyze it by HPLC to determine the initial peak area of RG-13022. d. Aliquot the remaining solution into separate light-protected containers for each time point and condition. e. Incubate the aliquots under the desired conditions (e.g., room temperature, 37°C). f. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each condition and analyze it by HPLC. g. Compare the peak area of RG-13022 at each time point to the initial peak area to determine the percentage of the compound remaining.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade RG-13022 to identify potential degradation products and assess its stability under stress conditions.
1. Materials:
- RG-13022
- Anhydrous DMSO
- 0.1 N HCl (for acidic stress)
- 0.1 N NaOH (for basic stress)
- 3% H₂O₂ (for oxidative stress)
- HPLC system with a UV-Vis or mass spectrometry detector
- UV lamp (for photolytic stress)
- Temperature-controlled incubator
2. Procedure: a. Prepare a 1 mg/mL solution of RG-13022 in a small amount of DMSO and dilute with the appropriate stressor solution (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). b. For thermal stress, incubate a solution of RG-13022 in a neutral buffer at an elevated temperature (e.g., 60°C). c. For photolytic stress, expose a solution of RG-13022 in a neutral buffer to UV light. d. After a defined period (e.g., 24 hours), analyze the samples by HPLC. e. Monitor for the appearance of new peaks, which represent potential degradation products.
Visualizations
(Z)-RG-13022 experimental variability and controls
Welcome to the technical support center for the experimental compound (Z)-RG-13022. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and controls. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Tyrphostin RG-13022, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Its primary mechanism of action is to competitively bind to the ATP-binding site within the EGFR kinase domain. This binding event blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. By inhibiting EGFR autophosphorylation, this compound effectively suppresses downstream pathways such as the MAPK and PI3K/AKT cascades, which are crucial for cell proliferation, survival, and differentiation.
Q2: In what solvent should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound in a dry, dark environment at -20°C (for months to years). For short-term storage (days to weeks), it can be kept at 0 - 4°C. Stock solutions in DMSO can also be stored at -20°C for the long term.
Q3: What are the known off-target effects of tyrphostins like this compound?
While this compound is designed to be a selective EGFR inhibitor, like many kinase inhibitors, the possibility of off-target effects should be considered. For instance, the tyrphostin AG1478, another EGFR inhibitor, has been shown to also inhibit protein kinase CK2. It is good practice to include appropriate controls to assess the specificity of the observed effects in your experimental system.
Experimental Data Summary
The following tables summarize the quantitative data available for this compound's inhibitory activity in various experimental settings.
Table 1: IC50 Values for this compound in In Vitro Assays
| Assay Type | Cell Line/System | IC50 Value |
| EGFR Autophosphorylation | Cell-free (immunoprecipitates) | 4 µM[2] |
| EGFR Autophosphorylation | HER 14 cells | 5 µM[2] |
| Colony Formation | HER 14 cells | 1 µM[2] |
| DNA Synthesis | HER 14 cells | 3 µM[2] |
| Colony Formation | MH-85 cells | 7 µM[2] |
| DNA Synthesis | MH-85 cells | 1.5 µM[2] |
| EGF Receptor Kinase Inhibition | HT-22 neuronal cells | 1 µM[1] |
Experimental Protocols
Protocol 1: EGFR Autophosphorylation Inhibition Assay (Western Blot)
This protocol describes how to assess the inhibitory effect of this compound on EGF-induced EGFR autophosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A431, HER 14) in complete medium and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) or vehicle control (DMSO) for 2-4 hours.
-
-
EGFR Stimulation:
-
Stimulate the cells with an optimal concentration of EGF (e.g., 50-100 ng/mL) for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Quantification:
-
Centrifuge the lysates to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., pY1068) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total EGFR as a loading control.
-
Protocol 2: Colony Formation Assay
This assay measures the effect of this compound on the ability of single cells to proliferate and form colonies.
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a low number of cells (e.g., 200-500 cells/well) in 6-well plates containing complete medium.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 2-3 days.
-
-
Staining and Quantification:
-
Wash the colonies with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Protocol 3: DNA Synthesis Assay (BrdU Incorporation)
This protocol assesses the effect of this compound on DNA synthesis, a hallmark of cell proliferation.
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound or vehicle control for 24-48 hours.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
-
Fixation and Denaturation:
-
Remove the labeling medium and fix the cells.
-
Denature the DNA using an acid-based solution to expose the incorporated BrdU.
-
-
Immunodetection:
-
Incubate the cells with an anti-BrdU antibody.
-
Wash and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Signal Development and Measurement:
-
Add the appropriate substrate and measure the absorbance or fluorescence using a plate reader.
-
Visual Guides
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound efficacy.
Troubleshooting Guide
Issue 1: High variability between replicate wells in cell-based assays.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly before aliquoting into each well.
-
-
Possible Cause: "Edge effect" in microplates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity and minimize evaporation from the inner wells.
-
-
Possible Cause: Pipetting errors.
-
Solution: Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the bottom.
-
Issue 2: No or weak inhibitory effect of this compound observed.
-
Possible Cause: Incorrect compound concentration.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Verify the accuracy of your dilutions.
-
-
Possible Cause: Compound degradation.
-
Solution: Ensure proper storage of the compound and its stock solutions (see FAQ 2). Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Low EGFR expression or activity in the chosen cell line.
-
Solution: Confirm that your cell line expresses sufficient levels of EGFR and that the pathway is active under your experimental conditions. Consider using a positive control cell line with known high EGFR expression (e.g., A431).
-
-
Possible Cause: Insufficient treatment time.
-
Solution: Perform a time-course experiment to determine the optimal treatment duration for observing an effect.
-
Issue 3: Inconsistent results in Western blots for phospho-EGFR.
-
Possible Cause: Phosphatase activity during sample preparation.
-
Solution: Always use a lysis buffer containing a cocktail of phosphatase inhibitors. Keep samples on ice at all times.
-
-
Possible Cause: Low levels of EGFR phosphorylation.
-
Solution: Ensure that cells are properly serum-starved before stimulation with EGF to reduce basal phosphorylation. Optimize the concentration and duration of EGF stimulation.
-
-
Possible Cause: Issues with antibody performance.
-
Solution: Use a well-validated antibody for phospho-EGFR. Titrate the antibody to determine the optimal concentration. Include appropriate positive and negative controls.
-
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common issues with this compound.
References
RG-13022 not inhibiting EGFR phosphorylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing RG-13022, a known inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My experiment shows that RG-13022 is not inhibiting EGFR phosphorylation. What are the possible reasons?
A1: Several factors could contribute to the lack of observed inhibition of EGFR phosphorylation by RG-13022. This guide will walk you through potential issues related to the compound itself, the experimental setup, and data analysis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for RG-13022 experiments.
Compound Integrity and Handling
Q2: How can I be sure that the RG-13022 I'm using is active?
A2: The quality and handling of the inhibitor are critical for its activity.
-
Source and Purity: Ensure you are using a high-purity compound from a reputable supplier. RG-13022 has a molecular weight of 266.30 g/mol and its CAS number is 136831-48-6.[1][2][3]
-
Storage: RG-13022 should be stored at -20°C for up to one year or at -80°C for up to two years.[4] Improper storage can lead to degradation of the compound.
-
Solubility: RG-13022 is typically dissolved in Dimethyl Sulfoxide (DMSO) to make a stock solution. Ensure the compound is fully dissolved. Poor solubility in the final assay buffer can lead to a lower effective concentration. It's advisable to keep the final DMSO concentration in your assay below 1% to avoid solvent effects.
Experimental Protocol
Q3: What is the recommended concentration of RG-13022 to use?
A3: The effective concentration of RG-13022 can vary depending on the experimental system.
-
IC50 Values: The IC50 (half-maximal inhibitory concentration) is a key parameter. For RG-13022, the IC50 for inhibiting EGFR autophosphorylation in a cell-free assay is approximately 4 µM.[4][5] In cell-based assays, the IC50 can range from 1 µM to 5 µM depending on the cell line and conditions.[1][5]
-
Concentration Range: It is recommended to perform a dose-response experiment with a range of RG-13022 concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal inhibitory concentration for your specific cell line and assay conditions.
| Parameter | Value | Experimental System |
| IC50 (EGFR Autophosphorylation) | 4 µM | Cell-free (immunoprecipitates)[4][5] |
| IC50 (EGFR Autophosphorylation) | 5 µM | HER 14 cells[5] |
| IC50 (Colony Formation) | 1 µM | HER 14 cells[5] |
| IC50 (DNA Synthesis) | 3 µM | HER 14 cells[5] |
| IC50 (EGFR Kinase) | 1 µM | HT-22 cells[1][6] |
Q4: How long should I pre-incubate the cells with RG-13022 before stimulating with EGF?
A4: Pre-incubation time is crucial for the inhibitor to enter the cells and bind to its target. An overnight incubation has been shown to be effective.[5] However, a shorter pre-incubation of 1 hour may also be sufficient.[7] It is advisable to optimize the pre-incubation time for your specific cell line.
Q5: Could there be an issue with my cells or reagents?
A5: Yes, problems with your experimental system can lead to a lack of inhibition.
-
Cell Health and EGFR Expression: Ensure your cells are healthy and are known to express sufficient levels of EGFR. High cell confluency can sometimes affect signaling pathways.
-
EGF Stimulation: Confirm that your EGF (Epidermal Growth Factor) is active and used at a concentration that elicits a robust phosphorylation of EGFR in your positive control.
-
ATP Concentration (for biochemical assays): RG-13022 is an ATP-competitive inhibitor.[1] If you are performing a biochemical assay, ensure the ATP concentration is not excessively high, as this can compete with the inhibitor and reduce its apparent potency.
Assay and Data Interpretation
Q6: I'm still not seeing inhibition. Could my assay method be the problem?
A6: The method used to detect EGFR phosphorylation is a critical component of your experiment.
-
Assay Specificity: Ensure your detection antibody is specific for the phosphorylated form of EGFR (e.g., Phospho-EGFR Tyr1068).
-
Controls: Always include appropriate controls:
-
Negative Control: Cells not treated with EGF to show baseline phosphorylation.
-
Positive Control: Cells treated with EGF but without RG-13022 to show maximum phosphorylation.
-
Vehicle Control: Cells treated with the same concentration of DMSO as your RG-13022-treated cells.
-
-
Detection Method: Whether you are using Western Blot, ELISA, or a proprietary kinase assay kit, ensure the assay is performing within its linear range and that the signals are not saturated.
Detailed Experimental Protocol: Cell-Based EGFR Phosphorylation Assay
This protocol provides a general framework for assessing the inhibitory effect of RG-13022 on EGF-induced EGFR phosphorylation in cultured cells.
Materials:
-
Cell line with endogenous EGFR expression (e.g., A431, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
RG-13022
-
DMSO
-
Recombinant Human EGF
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068) and Rabbit anti-total EGFR
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: The day before the experiment, replace the growth medium with serum-free medium and incubate overnight. This reduces basal EGFR phosphorylation.
-
RG-13022 Treatment: Prepare a 10 mM stock solution of RG-13022 in DMSO. On the day of the experiment, dilute the stock solution in serum-free medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing RG-13022 or vehicle (DMSO). Pre-incubate for 1-2 hours at 37°C.
-
EGF Stimulation: Add EGF to each well (except the negative control) to a final concentration of 50 ng/mL. Incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR.
Signaling Pathway and Mechanism of Action
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation.[8] Upon binding of its ligand, such as EGF, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain.[9] This creates docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[9][10][11] RG-13022 acts as a tyrosine kinase inhibitor by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling.[1]
Caption: EGFR signaling pathway and the inhibitory action of RG-13022.
References
- 1. medkoo.com [medkoo.com]
- 2. scbt.com [scbt.com]
- 3. RG13022 - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. RG-13022 – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 7. rsc.org [rsc.org]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
Adjusting RG-13022 dosage for different cell lines
Welcome to the technical support center for RG-13022. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RG-13022 in various cell lines. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of RG-13022?
A1: RG-13022 is a tyrosine kinase inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR). It functions by competitively binding to the ATP-binding site within the EGFR kinase domain. This action inhibits the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. By blocking EGFR signaling, RG-13022 can suppress tumor cell growth and survival, particularly in cancers characterized by EGFR overexpression or dysregulation. The primary signaling cascades affected are the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.
Q2: How should I prepare and store RG-13022 stock solutions?
A2: RG-13022 is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. For long-term storage, this stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for up to one year. When preparing working solutions for cell culture experiments, the final concentration of DMSO in the medium should be kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.
Q3: What is a typical starting concentration for RG-13022 in a new cell line?
A3: A good starting point for a dose-response experiment is to test a wide range of concentrations, for example, from 0.1 µM to 100 µM. Based on published data, the IC50 values for RG-13022 can vary significantly between cell lines and the experimental endpoint being measured (e.g., inhibition of proliferation vs. inhibition of receptor phosphorylation). Refer to the data table below for known IC50 values in specific cell lines.
Q4: How can I determine if the observed effects are due to on-target EGFR inhibition?
A4: To confirm that the cellular effects of RG-13022 are mediated through EGFR inhibition, you can perform several control experiments. One approach is to use a cell line that does not express EGFR or has very low expression levels; these cells should be significantly less sensitive to RG-13022. Another method is a rescue experiment, where you could potentially reverse the inhibitory effects by overexpressing a downstream constitutively active signaling molecule. Additionally, you can assess the phosphorylation status of EGFR and its immediate downstream targets (e.g., Akt, ERK) via Western blotting to directly measure the inhibition of the signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibitory effect | 1. Cell Line Resistance: The cell line may have mutations that confer resistance to EGFR inhibitors (e.g., KRAS mutations) or may not rely on the EGFR pathway for survival. 2. Incorrect Dosage: The concentration of RG-13022 may be too low to elicit a response. 3. Compound Degradation: Improper storage or handling of RG-13022 may have led to its degradation. | 1. Verify the EGFR status and downstream pathway components of your cell line. Consider using a different cell line with known sensitivity to EGFR inhibitors as a positive control. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay. 3. Ensure proper storage of RG-13022 stock solutions (aliquoted at -20°C or -80°C). Prepare fresh dilutions for each experiment. |
| High levels of cell death (cytotoxicity) | 1. Concentration Too High: The concentration of RG-13022 may be in the toxic range for the specific cell line. 2. Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Off-Target Effects: At high concentrations, RG-13022 may inhibit other kinases, leading to non-specific cytotoxicity. | 1. Lower the concentration range in your dose-response experiments. Determine the IC50 and use concentrations around this value for subsequent experiments. 2. Ensure the final DMSO concentration in your cell culture medium is below 0.5%. Include a vehicle control (medium with the same concentration of DMSO) in your experiments. 3. If high cytotoxicity is observed even at concentrations that are expected to be specific for EGFR, consider the possibility of off-target effects. |
| Precipitation of RG-13022 in culture medium | 1. Low Solubility: RG-13022 has poor solubility in aqueous solutions. 2. Incorrect Dilution: Rapid dilution of a high-concentration DMSO stock into aqueous medium can cause precipitation. | 1. Ensure the DMSO stock solution is fully dissolved before further dilution. Gentle warming and vortexing can aid dissolution. 2. Perform serial dilutions to gradually decrease the concentration of DMSO and RG-13022. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of RG-13022 in various cell lines and assays. This data can be used as a reference for designing experiments with new cell lines.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| HER 14 | EGFR Autophosphorylation | 5 | [1] |
| HER 14 | Colony Formation | 1 | [1] |
| HER 14 | DNA Synthesis | 3 | [1] |
| MH-85 | Colony Formation | 7 | [1] |
| MH-85 | DNA Synthesis | 1.5 | [1] |
| Cell-free assay | EGFR Autophosphorylation | 4 | [1][2] |
Signaling Pathway and Experimental Workflow Visualization
To aid in experimental design and data interpretation, the following diagrams illustrate the EGFR signaling pathway targeted by RG-13022 and a general workflow for optimizing its dosage.
Experimental Protocols
Protocol 1: Determining the IC50 of RG-13022 using an MTT Assay
This protocol outlines the steps to determine the concentration of RG-13022 that inhibits cell viability by 50% in a chosen cell line.
Materials:
-
Cell line of interest
-
Complete growth medium
-
RG-13022
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of RG-13022 in DMSO.
-
Perform serial dilutions of the RG-13022 stock solution in complete growth medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest RG-13022 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of RG-13022 or vehicle control.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values of the treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the log of the RG-13022 concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of EGFR Pathway Inhibition
This protocol is for assessing the effect of RG-13022 on the phosphorylation status of EGFR and its downstream targets.
Materials:
-
Cell line of interest
-
Complete growth medium
-
RG-13022
-
DMSO
-
6-well cell culture plates
-
Growth factor (e.g., EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours (if necessary to reduce basal signaling).
-
Pre-treat the cells with the desired concentrations of RG-13022 (including a vehicle control) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for a short period (e.g., 15-30 minutes) to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control. Compare the levels of phosphorylation in RG-13022-treated samples to the control samples.
-
References
Tyrphostin RG13022 long-term stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, handling, and use of Tyrphostin RG-13022 in DMSO.
Frequently Asked Questions (FAQs)
Q1: How should I store my Tyrphostin RG-13022 stock solution in DMSO?
A: For long-term stability, it is recommended to store your Tyrphostin RG-13022 stock solution in DMSO at -20°C for up to one year or at -80°C for up to two years.[1] To minimize degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: I noticed a decrease in the activity of my Tyrphostin RG-13022 solution. What could be the cause?
A: A decrease in activity can be attributed to several factors:
-
Improper Storage: Storing the DMSO stock solution at temperatures above -20°C or for longer than the recommended duration can lead to degradation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can compromise the stability of the compound.
-
Exposure to Light: Tyrphostin RG-13022 is known to be sensitive to light. Exposure to fluorescent light can cause photoisomerization to its less active E-isomer.[2] It is crucial to protect the solution from light by using amber vials or by wrapping the vials in foil.
-
Age of DMSO: The quality of the DMSO can affect the stability of the dissolved compound. It is recommended to use newly opened, high-purity, anhydrous DMSO for preparing stock solutions.[1]
Q3: My Tyrphostin RG-13022 solution appears to have precipitated. What should I do?
A: Precipitation can occur if the solution is not prepared or stored correctly. If you observe precipitation, you can try to redissolve the compound by gentle warming and/or sonication.[1] To prevent precipitation, ensure that you are using high-quality, anhydrous DMSO and that the storage conditions are appropriate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity | 1. Compound degradation due to improper storage. 2. Inactivation due to light exposure. 3. Multiple freeze-thaw cycles. | 1. Prepare a fresh stock solution from solid compound and store it at -20°C or -80°C in aliquots. 2. Protect all solutions from light. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Precipitate formation in the stock solution | 1. Use of old or hydrated DMSO. 2. Storage at an inappropriate temperature. | 1. Use freshly opened, anhydrous, high-purity DMSO to prepare a new stock solution. 2. Gentle warming and sonication may help to redissolve the precipitate.[1] 3. Ensure proper storage at -20°C or -80°C. |
| Inconsistent experimental results | 1. Inaccurate concentration of the stock solution. 2. Degradation of the compound in the working solution. | 1. Recalibrate instruments and ensure accurate weighing of the compound when preparing the stock solution. 2. It is recommended to prepare fresh working solutions for each experiment from a properly stored stock solution. |
Stability of Tyrphostin RG-13022 in DMSO
The stability of Tyrphostin RG-13022 in DMSO is critical for obtaining reliable and reproducible experimental results. The following table summarizes the recommended storage conditions and expected shelf life of stock solutions.
| Storage Temperature | Shelf Life | Reference |
| -20°C | 1 year | [1] |
| -80°C | 2 years | [1] |
Experimental Protocols
Preparation of Tyrphostin RG-13022 Stock Solution
-
Materials:
-
Tyrphostin RG-13022 (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the Tyrphostin RG-13022 solid and DMSO to come to room temperature before opening to prevent moisture absorption.
-
Weigh the desired amount of Tyrphostin RG-13022 in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use amber vials to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Cell-Based Assay Protocol (Example: Inhibition of EGF-stimulated cell proliferation)
-
Cell Seeding:
-
Plate cells (e.g., A431, HER14) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the Tyrphostin RG-13022 DMSO stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. It is important to ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of Tyrphostin RG-13022.
-
Include appropriate controls (e.g., vehicle control with DMSO only, positive control).
-
Incubate the cells for the desired period (e.g., 24-72 hours).
-
-
Stimulation (if applicable):
-
If studying the inhibition of growth factor-induced proliferation, add the growth factor (e.g., EGF) to the wells at the desired concentration.[3]
-
-
Assessment of Cell Viability/Proliferation:
-
Use a suitable method to measure cell viability or proliferation, such as an MTT, XTT, or CellTiter-Glo assay.
-
Read the results using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability/proliferation relative to the vehicle control.
-
Plot the results and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the biological response).
-
Visualizations
Caption: Signaling pathway of Tyrphostin RG-13022 as an EGFR inhibitor.
Caption: Experimental workflow for using Tyrphostin RG-13022.
Caption: Troubleshooting logic for Tyrphostin RG-13022 experiments.
References
Validation & Comparative
A Comparative Guide to (Z)-RG-13022 and Other EGFR Inhibitors
In the landscape of targeted cancer therapy, Epidermal Growth Factor Receptor (EGFR) inhibitors have emerged as a cornerstone for treating various malignancies. This guide provides a comparative analysis of the tyrphostin-class inhibitor, (Z)-RG-13022, alongside other prominent EGFR inhibitors, offering insights for researchers, scientists, and drug development professionals. The information is presented to facilitate an objective comparison based on available experimental data.
Overview of this compound
This compound is a tyrosine kinase inhibitor that specifically targets the EGF receptor. It functions by competitively binding to the ATP-binding site within the kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling cascades. This inhibition has been shown to suppress cancer cell proliferation stimulated by EGF and impede tumor growth in preclinical models.
Quantitative Comparison of Inhibitory Potency
Table 1: Inhibitory Activity of this compound
| Assay Type | Cell Line/System | IC50 (µM) | Reference |
| EGFR Autophosphorylation (Cell-free) | Immunoprecipitated EGFR | 4 | [1][2] |
| EGFR Autophosphorylation (Cell-based) | HER 14 cells | 5 | [1] |
| DNA Synthesis Inhibition | HN5 cells | 11 | [3][4][5] |
| Colony Formation Inhibition | HER 14 cells | 1 | [1][2] |
| DNA Synthesis Inhibition | HER 14 cells | 3 | [1][2] |
| Colony Formation Inhibition | MH-85 cells | 7 | [1] |
| DNA Synthesis Inhibition | MH-85 cells | 1.5 | [1] |
Table 2: Inhibitory Activity of Other Clinically Relevant EGFR Inhibitors
| Inhibitor | Generation | Binding Mechanism | Target EGFR Status | Representative IC50 Range (nM) |
| Gefitinib | First | Reversible | Wild-type & Activating Mutations | 20 - 800 |
| Erlotinib | First | Reversible | Wild-type & Activating Mutations | 2 - 200 |
| Afatinib | Second | Irreversible | Wild-type, Activating & some Resistance Mutations | 0.5 - 50 |
| Osimertinib | Third | Irreversible | Activating & T790M Resistance Mutations | 1 - 15 |
Note: The IC50 values for gefitinib, erlotinib, afatinib, and osimertinib are aggregated from multiple studies and vary depending on the specific EGFR mutation and cell line tested. These values are generally in the nanomolar range, indicating a higher potency compared to the micromolar values reported for RG-13022.
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not fully available. However, based on the descriptions in the publications, the following are generalized methodologies that are likely to have been employed.
In Vitro EGFR Autophosphorylation Assay (Cell-free)
This assay measures the ability of an inhibitor to block the autophosphorylation of the EGFR enzyme in a purified system.
-
Immunoprecipitation of EGFR: EGFR is immunoprecipitated from cell lysates (e.g., A431 cells) using an anti-EGFR antibody.
-
Kinase Reaction: The immunoprecipitated EGFR is incubated with ATP (often radiolabeled, e.g., [γ-³²P]ATP) in a kinase reaction buffer in the presence of varying concentrations of the inhibitor.
-
Analysis: The reaction products are separated by SDS-PAGE. The phosphorylation of EGFR is visualized by autoradiography and quantified to determine the IC50 value.
Cell-Based EGFR Autophosphorylation Assay
This assay assesses the inhibition of EGFR autophosphorylation within a cellular context.
-
Cell Culture and Treatment: Cells overexpressing EGFR (e.g., HER 14 cells) are cultured and then treated with different concentrations of the inhibitor for a specified period.
-
Stimulation: Cells are stimulated with EGF to induce EGFR autophosphorylation.
-
Lysis and Western Blotting: Cells are lysed, and the protein concentration is determined. Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for phosphorylated EGFR and total EGFR to assess the level of inhibition.
Cell Proliferation/Viability Assay (e.g., MTT Assay)
This assay determines the effect of the inhibitor on cell growth and viability.
-
Cell Seeding: Cancer cells (e.g., HN5, HER 14, or MH-85) are seeded in 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the inhibitor and incubated for a period of 24 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR signaling pathway and a general workflow for evaluating EGFR inhibitors.
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for the evaluation of EGFR inhibitors.
Conclusion
This compound is a tyrphostin-class inhibitor of the EGFR tyrosine kinase. Based on the available data, it demonstrates inhibitory activity in the low micromolar range in both cell-free and cell-based assays. In comparison, clinically approved EGFR inhibitors such as gefitinib, erlotinib, afatinib, and osimertinib generally exhibit higher potency, with IC50 values in the nanomolar range. The lack of direct comparative studies and a detailed kinase selectivity profile for RG-13022 makes a definitive performance assessment challenging. Further research with standardized assays would be necessary to fully elucidate the comparative efficacy and selectivity of this compound in the context of the broader landscape of EGFR inhibitors.
References
- 1. RG 13022 | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the EGFR Inhibitors RG-13022 and Gefitinib in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors: RG-13022 and gefitinib. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to offer a resource for researchers in oncology and drug development.
Introduction
Both RG-13022 and gefitinib are small molecule inhibitors targeting the tyrosine kinase domain of the epidermal growth factor receptor (EGFR), a key regulator of cell proliferation and survival that is often dysregulated in cancer. Gefitinib is a well-established therapeutic agent for non-small cell lung cancer (NSCLC) with specific EGFR mutations. RG-13022, also a tyrphostin, has been investigated for its potential to inhibit EGFR signaling. This guide aims to collate and present the preclinical data for these two compounds to facilitate a comparative understanding of their efficacy.
Mechanism of Action and Signaling Pathway
RG-13022 and gefitinib share a common mechanism of action by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR. This inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades critical for cancer cell growth and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Validating RG-13022: A Comparative Guide to its Inhibition of the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RG-13022, a tyrphostin-class inhibitor, with other established inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The data presented herein is curated from publicly available research to facilitate an objective evaluation of RG-13022's performance in a preclinical setting.
Introduction to MAPK Pathway Inhibition
The MAPK signaling cascade is a critical pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. RG-13022 is a tyrosine kinase inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR), a key upstream activator of the MAPK pathway[1][2]. By competitively binding to the ATP-binding site of the EGFR kinase domain, RG-13022 effectively blocks receptor autophosphorylation and subsequent downstream signaling, including the RAS-RAF-MEK-ERK cascade[1]. This guide will compare the inhibitory effects of RG-13022 with other well-characterized EGFR inhibitors that also modulate MAPK signaling.
Comparative Analysis of Inhibitor Potency
The following tables summarize the available quantitative data on the inhibitory activity of RG-13022 and other selected EGFR inhibitors. It is important to note that the data is compiled from various studies and direct comparisons should be made with consideration of the different experimental conditions.
Table 1: Inhibition of EGFR Autophosphorylation
| Inhibitor | Target | IC50 | Cell Line/System | Reference |
| RG-13022 | EGFR | 4 µM | Immunoprecipitated EGF receptor (cell-free) | [2][3] |
| RG-13022 | EGFR | 5 µM | HER 14 cells | [3] |
| Gefitinib | EGFR | 26 - 57 nM | NR6wtEGFR and NR6W cells | [4] |
| Erlotinib | EGFR | 170 nM | EGFR-expressing cells | [5] |
| Lapatinib | EGFR | 10.8 nM | Cell-free assay | [6] |
Table 2: Inhibition of Cancer Cell Proliferation/Viability
| Inhibitor | Cell Line | IC50 | Assay Type | Reference |
| RG-13022 | HT-22 | 1 µM | Not specified | [1] |
| RG-13022 | HER 14 | 1 µM | Colony Formation | [2][3] |
| RG-13022 | HER 14 | 3 µM | DNA Synthesis | [2][3] |
| RG-13022 | MH-85 | 7 µM | Colony Formation | [3] |
| RG-13022 | MH-85 | 1.5 µM | DNA Synthesis | [3] |
| Gefitinib | EGFR-mutant lung adenocarcinoma cells | 0.003 - 0.39 µM | Not specified | [7] |
| Erlotinib | A549 (NSCLC) | ~23 µM | MTT Assay | [8] |
| Lapatinib | EGFR-overexpressing cells | 0.09 - 0.21 µM | Not specified | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used to validate MAPK pathway inhibition, the following diagrams are provided.
Figure 1: Simplified MAPK signaling pathway illustrating the inhibitory action of RG-13022 on EGFR.
Figure 2: General experimental workflow for Western blot analysis of MAPK pathway inhibition.
Figure 3: Logical flow for the comparative validation of MAPK pathway inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Western Blotting for MAPK Pathway Activation
This protocol is for assessing the phosphorylation status of key MAPK pathway proteins, such as ERK1/2, in response to inhibitor treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., A549, HER14) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal pathway activation.
-
Treat cells with various concentrations of RG-13022 or other inhibitors for the desired time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
For stimulation, add a growth factor like EGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) before lysis.
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract. Determine protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry can be used to quantify the band intensities.
In Vitro EGFR Kinase Assay
This assay measures the direct inhibitory effect of compounds on EGFR autophosphorylation.
1. Reagents and Setup:
-
Recombinant human EGFR kinase domain.
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).
-
ATP and a suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide).
-
RG-13022 and other inhibitors at various concentrations.
2. Kinase Reaction:
-
In a microplate, pre-incubate the EGFR enzyme with serially diluted inhibitors in the kinase reaction buffer for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP (e.g., [γ-32P]ATP or unlabeled ATP for non-radioactive methods) and the peptide substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
3. Detection of Phosphorylation:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
ELISA-based Assay: Use an antibody that specifically recognizes the phosphorylated substrate. The amount of phosphorylated substrate is then quantified using a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to the kinase activity.
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of RG-13022 or other inhibitors. Include a vehicle control and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
2. MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
3. Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
4. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
RG-13022 demonstrates clear inhibitory activity against the EGFR and downstream MAPK signaling, leading to a reduction in cancer cell proliferation. The provided data and protocols offer a framework for researchers to further validate and compare the efficacy of RG-13022 against other MAPK pathway inhibitors. While the compiled IC50 values suggest that newer generation EGFR inhibitors like gefitinib and lapatinib exhibit higher potency in cell-free and cell-based assays, the tyrphostin class, including RG-13022, remains a valuable tool for studying EGFR signaling and as a potential scaffold for the development of novel anti-cancer agents. Further head-to-head studies under standardized conditions are warranted to definitively establish the comparative efficacy of these compounds.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of RG-13022 Cross-reactivity with Other Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tyrosine kinase inhibitor RG-13022, focusing on its cross-reactivity with other kinases. RG-13022 is a member of the tyrphostin family of compounds, recognized for its potent inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] Understanding the selectivity of kinase inhibitors is crucial for the development of targeted therapies with minimal off-target effects. This document compiles available data on the inhibitory activity of RG-13022 and related compounds, presents detailed experimental methodologies for assessing kinase inhibition, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Kinase Inhibition Profile
Table 1: Inhibitory Activity of RG-13022 against EGFR and Cancer Cell Lines
| Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| EGF Receptor (EGFR) | Autophosphorylation in immunoprecipitates | 4 | [2][3] |
| HER 14 Cells | Autophosphorylation | 5 | [2] |
| HER 14 Cells | Colony Formation | 1 | [2] |
| HER 14 Cells | DNA Synthesis | 3 | [2] |
| MH-85 Cells | Colony Formation | 7 | [2] |
| MH-85 Cells | DNA Synthesis | 1.5 | [2] |
| HN5 Cells | DNA Synthesis | 11 | [4] |
| c-erbB-2 (HER2) | EGF-stimulated tyrosine phosphorylation in MKN45 cells | Inhibition observed | [5] |
Table 2: Selectivity Profile of the Related Tyrphostin AG-1478
As a close structural and functional analog of RG-13022, the selectivity profile of AG-1478 offers valuable insights into the potential cross-reactivity of this class of inhibitors.
| Kinase | Assay Type | IC50 | Outcome | Reference |
| EGFR | Cell-free | 3 nM | Potent Inhibition | [4] |
| HER2-Neu | Cell-free | >100 µM | No significant activity | [4] |
| PDGFR | Cell-free | >100 µM | No significant activity | [4] |
| Trk | Cell-free | Not specified | No significant activity | [4] |
| Bcr-Abl | Cell-free | Not specified | No significant activity | [4] |
| InsR (Insulin Receptor) | Cell-free | Not specified | No significant activity | [4] |
| Protein Kinase CK2 | Recombinant human holoenzyme | 25.9 µM | Moderate Inhibition | [6] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed experimental protocols are essential. Below are methodologies for key assays used in the characterization of kinase inhibitors.
Protocol 1: In Vitro EGFR Autophosphorylation Inhibition Assay (Radiometric)
This protocol describes a method to determine the inhibitory effect of a compound on EGFR autophosphorylation using a radiometric assay.
Materials:
-
Recombinant human EGFR
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 0.1 mM Na₃VO₄, 1 mM DTT)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (RG-13022) dissolved in DMSO
-
Phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, recombinant EGFR, and the substrate.
-
Add varying concentrations of RG-13022 (or vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol outlines a non-radioactive, high-throughput method for assessing kinase activity and inhibition.
Materials:
-
Kinase of interest
-
Lanthanide-labeled antibody specific for a tag on the kinase (e.g., Eu-anti-GST)
-
Fluorescently labeled tracer that binds to the ATP pocket of the kinase
-
Test compound (RG-13022)
-
Assay buffer
-
Low-volume, black 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of the kinase and the lanthanide-labeled antibody to each well.
-
Incubate for a defined period (e.g., 15-60 minutes) at room temperature to allow compound binding to the kinase.
-
Add the fluorescently labeled tracer to all wells to initiate the competition reaction.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation ~340 nm, emission at two wavelengths, e.g., 615 nm for the donor and 665 nm for the acceptor).
-
Calculate the emission ratio (acceptor/donor) and determine the percent inhibition and IC50 values.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the simplified EGFR signaling pathway, which is the primary target of RG-13022. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[2][7][8][9]
Caption: Simplified EGFR signaling pathway and the inhibitory action of RG-13022.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for determining the cross-reactivity of a kinase inhibitor like RG-13022 using a high-throughput screening platform.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
References
- 1. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibitory effect and its kinetic analysis of tyrphostin AG1478 on recombinant human protein kinase CK2 holoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
On-Target Efficacy of (Z)-RG-13022: A Comparative Analysis
(Z)-RG-13022 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key regulator of cellular growth and proliferation. This guide provides a comparative overview of the on-target effects of this compound against other well-established EGFR inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.
This compound exerts its therapeutic effect by competitively binding to the ATP-binding site within the intracellular kinase domain of EGFR. This action prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal for cell proliferation and survival. Dysregulation of the EGFR signaling pathway is a known driver in the progression of various cancers, making it a prime target for therapeutic intervention.
Comparative Efficacy of EGFR Inhibitors
The inhibitory potency of this compound has been quantified through various in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in different experimental setups, alongside a comparison with other widely used EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib, Erlotinib, and Afatinib.
| Compound | Assay Type | Cell Line/System | IC50 Value | Reference |
| This compound | EGFR Autophosphorylation | Cell-free immunoprecipitates | 4 µM | [1][2] |
| This compound | Colony Formation | HER 14 cells | 1 µM | [1] |
| This compound | DNA Synthesis | HER 14 cells | 3 µM | [1] |
| Gefitinib | EGFR Kinase Inhibition | - | Varies by EGFR mutation | [3][4][5] |
| Erlotinib | EGFR Kinase Inhibition | - | Varies by EGFR mutation | [1][6][7] |
| Afatinib | EGFR/HER2 Kinase Inhibition | - | Varies by ErbB family member and mutation | [2][8][9] |
Note: IC50 values for Gefitinib, Erlotinib, and Afatinib are highly dependent on the specific EGFR mutation status of the cancer cells and are extensively documented in clinical and preclinical studies.
First-generation EGFR TKIs, like Gefitinib and Erlotinib, reversibly bind to the EGFR kinase domain.[1][3][4][5][6][7] Afatinib, a second-generation inhibitor, irreversibly binds to EGFR and other ErbB family members like HER2 and HER4.[2][8][9] this compound's competitive inhibition mechanism is similar to that of the first-generation inhibitors.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams have been generated.
Caption: EGFR Signaling Pathway Inhibition by this compound.
References
- 1. drugs.com [drugs.com]
- 2. Afatinib - Wikipedia [en.wikipedia.org]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Gefitinib - Wikipedia [en.wikipedia.org]
- 6. Erlotinib - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of RG-13022 and Erlotinib: Efficacy and Mechanism of Action
For Immediate Release
This guide provides a comprehensive comparison of two prominent tyrosine kinase inhibitors, RG-13022 and erlotinib, both of which target the epidermal growth factor receptor (EGFR). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at their mechanisms of action, supporting experimental data, and relevant clinical findings.
Introduction
Both RG-13022 and erlotinib are recognized as inhibitors of EGFR, a key player in cell proliferation and survival, and a validated target in oncology.[1][2][3] Erlotinib is an FDA-approved therapeutic for non-small cell lung cancer (NSCLC) and pancreatic cancer, while RG-13022 is a small-molecule inhibitor that has demonstrated potent preclinical activity.[1][3][] This guide will dissect the available data to provide a clear, comparative overview of these two compounds.
Mechanism of Action
RG-13022 and erlotinib share a primary mechanism of action: the inhibition of EGFR tyrosine kinase.[2][3] They function by competitively binding to the ATP-binding site within the kinase domain of the receptor.[2][3] This action blocks the autophosphorylation of EGFR and subsequently halts downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cancer cell growth and survival.[3][5]
Erlotinib is a reversible inhibitor of EGFR tyrosine kinase.[2][5] Its binding affinity is notably higher for EGFR that harbors activating mutations, such as exon 19 deletions or the L858R substitution in exon 21, as compared to the wild-type receptor.[6] In contrast, RG-13022 has also been reported to inhibit the platelet-derived growth factor (PDGF) receptor tyrosine kinase, suggesting a broader spectrum of activity.[7]
Figure 1: Simplified EGFR Signaling Pathway and Points of Inhibition by RG-13022 and Erlotinib.
Comparative In Vitro Efficacy
The following table summarizes the available in vitro data for RG-13022 and erlotinib, highlighting their potency in biochemical and cellular assays.
| Parameter | RG-13022 | Erlotinib | Reference |
| Target | EGFR, PDGFR | EGFR | [2][7] |
| EGFR Autophosphorylation IC₅₀ | 4 µM (in immunoprecipitates) | 2 nM (purified kinase) | [8][9][10] |
| Cell-Based IC₅₀ | 1 µM (HT-22 cells) | 20 nM | [3][10] |
| HER 14 Cell Colony Formation IC₅₀ | 1 µM | Not Reported | [8] |
| HER 14 Cell DNA Synthesis IC₅₀ | 3 µM | Not Reported | [8] |
| MH-85 Cell Colony Formation IC₅₀ | 7 µM | Not Reported | [8] |
| MH-85 Cell DNA Synthesis IC₅₀ | 1.5 µM | Not Reported | [8] |
Comparative In Vivo and Clinical Data
RG-13022 has demonstrated preclinical in vivo efficacy, with a daily dose of 400 μ g/mouse significantly inhibiting MH-85 tumor growth and prolonging the lifespan of tumor-bearing animals.[8]
Erlotinib has undergone extensive clinical evaluation. It is approved for the treatment of NSCLC and pancreatic cancer.[1][] In a phase III trial for second- and third-line advanced NSCLC, erlotinib showed a median survival of 6.7 months compared to 4.7 months with placebo.[11] For patients with EGFR mutation-positive NSCLC, first-line treatment with erlotinib resulted in a significantly longer median progression-free survival of 13.1 months compared to 4.6 months with standard chemotherapy.[12]
| Parameter | RG-13022 | Erlotinib | Reference |
| In Vivo Model | MH-85 tumor-bearing nude mice | Human cancer xenograft models, Clinical Trials | [8][10] |
| Efficacy | Significantly inhibits tumor growth and prolongs lifespan at 400 μ g/mouse/day | Produces stasis or regression of tumor growth | [8][10] |
| Approved Indications | Not Applicable | Non-Small Cell Lung Cancer, Pancreatic Cancer | [1][] |
| Common Adverse Effects | Not Reported in detail | Rash, Diarrhea | [11][13] |
Experimental Protocols
EGFR Autophosphorylation Assay (General Protocol)
This assay is designed to measure the ability of a compound to inhibit the autophosphorylation of the EGFR in a cell-free system.
References
- 1. drugs.com [drugs.com]
- 2. Erlotinib - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. scbt.com [scbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Erlotinib versus chemotherapy as first-line treatment for patients with advanced EGFR mutation-positive non-small-cell lung cancer (OPTIMAL, CTONG-0802): a multicentre, open-label, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of erlotinib in the treatment of metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of RG-13022 on the EGFR Signaling Pathway Using Western Blot
A Comparative Guide for Researchers
This guide provides a comprehensive overview of the use of western blotting to validate the downstream effects of RG-13022, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] For researchers in drug development and cell signaling, this guide outlines a detailed experimental protocol, presents a framework for data analysis, and compares western blotting with alternative validation techniques.
RG-13022 functions by competitively binding to the ATP-binding site within the EGFR kinase domain. This action inhibits the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[1][2] Consequently, RG-13022 impedes key pathways such as the MAPK and PI3K/AKT signaling networks, which are pivotal for cell proliferation, survival, and differentiation.
Experimental Validation of RG-13022 Activity
To ascertain the efficacy of RG-13022 in a cellular context, a western blot analysis can be employed to measure the phosphorylation status of key downstream proteins. A typical experiment involves treating EGFR-overexpressing cancer cells with RG-13022 and then stimulating them with Epidermal Growth Factor (EGF) to activate the signaling pathway. The inhibition of this activation is then quantified.
Below is a sample workflow for such an experiment:
Caption: Experimental workflow for validating RG-13022 efficacy.
Quantitative Data Summary
The results of a western blot experiment can be quantified by densitometry, where the intensity of the bands corresponding to the phosphorylated proteins is measured and normalized to the total protein levels. The table below presents hypothetical data from an experiment assessing the effect of RG-13022 on the phosphorylation of EGFR, AKT, and ERK.
| Target Protein | Treatment Group | Normalized Phosphorylation Level (Arbitrary Units) | Percent Inhibition (%) |
| p-EGFR (Tyr1173) | Vehicle Control | 1.00 | 0 |
| RG-13022 (1 µM) | 0.15 | 85 | |
| RG-13022 (5 µM) | 0.05 | 95 | |
| p-AKT (Ser473) | Vehicle Control | 1.00 | 0 |
| RG-13022 (1 µM) | 0.25 | 75 | |
| RG-13022 (5 µM) | 0.10 | 90 | |
| p-ERK1/2 (Thr202/Tyr204) | Vehicle Control | 1.00 | 0 |
| RG-13022 (1 µM) | 0.30 | 70 | |
| RG-13022 (5 µM) | 0.12 | 88 |
Note: Data are hypothetical and for illustrative purposes only.
Detailed Experimental Protocol: Western Blot
This protocol outlines the key steps for performing a western blot to analyze the phosphorylation status of EGFR pathway proteins.
1. Sample Preparation and Lysis
-
Culture cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) to 70-80% confluency.
-
Starve the cells in serum-free media for 12-16 hours.
-
Pre-treat the cells with the desired concentrations of RG-13022 or a vehicle control for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting and Detection
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2) overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Signaling Pathway Diagram
The following diagram illustrates the EGFR signaling pathway and the inhibitory effect of RG-13022.
Caption: RG-13022 inhibits EGFR autophosphorylation and downstream signaling.
Comparison with Alternative Validation Methods
While western blotting is a widely used technique, other methods can also be employed to validate the downstream effects of RG-13022.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Immunoassay to detect specific proteins separated by size. | Widely accessible, provides information on protein size. | Semi-quantitative, can be time-consuming and prone to variability.[2] |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Plate-based immunoassay to quantify a specific protein. | More quantitative than western blot, higher throughput. | Does not provide information on protein size, potential for cross-reactivity. |
| Capillary Electrophoresis Western Blot (Simple Western™) | Automated capillary-based protein separation and immunoassay. | Fully automated, highly quantitative, requires small sample volumes. | Requires specialized instrumentation. |
| Mass Spectrometry | Identifies and quantifies proteins based on mass-to-charge ratio. | High-throughput, can identify novel phosphorylation sites and off-target effects. | Requires specialized equipment and expertise in data analysis. |
| Flow Cytometry | Measures protein expression and phosphorylation at the single-cell level. | Provides quantitative data on a per-cell basis, allows for multiplexing. | Requires cell permeabilization, may not be suitable for all proteins. |
References
Reproducibility of Tyrphostin RG-13022: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tyrphostin RG-13022, a selective inhibitor of receptor tyrosine kinases, has been a valuable tool in cancer research, particularly in studying cellular signaling pathways.[1] This guide provides a comparative analysis of experimental data concerning Tyrphostin RG-13022, focusing on the reproducibility of its effects and comparing its performance with alternative compounds.
Data Summary and Reproducibility Analysis
The reproducibility of experiments involving Tyrphostin RG-13022 can be assessed by comparing key quantitative data, such as the half-maximal inhibitory concentration (IC50), across different studies and cell lines. The tables below summarize the reported inhibitory effects of RG-13022 on receptor autophosphorylation and cell proliferation.
| Target | Assay Condition | IC50 | Reference |
| EGF Receptor | Cell-free autophosphorylation | 4 µM | [2][3][4] |
| EGF Receptor | Autophosphorylation in HER 14 cells (overnight incubation) | 5 µM | [2] |
Table 1: Inhibition of EGFR Autophosphorylation by Tyrphostin RG-13022. The consistency of the IC50 values in a cell-free system suggests good reproducibility of the direct inhibitory effect of RG-13022 on its primary target. The slight variation in a cell-based assay could be attributed to differences in experimental conditions such as incubation time.
| Cell Line | Assay | Stimulant | IC50 | Reference |
| HER 14 | Colony Formation | 50 ng/mL EGF | 1 µM | [2][3] |
| HER 14 | DNA Synthesis | 50 ng/mL EGF | 3 µM | [2][3] |
| HN5 | DNA Synthesis | - | 11 µM | [5] |
| HN5 (E-isomer) | DNA Synthesis | - | 38 µM | [5] |
Table 2: Antiproliferative Effects of Tyrphostin RG-13022. The antiproliferative effects of RG-13022 appear to be reproducible in EGF-stimulated cell lines. However, the in vivo efficacy can be limited by rapid elimination from plasma.[5] A study on HN5 tumor-bearing mice showed that RG-13022 had no significant influence on tumor growth when administered chronically, suggesting that the administration schedule is a critical factor for in vivo reproducibility.[5]
Comparative Performance with Alternative Tyrphostins
Several studies have explored derivatives and related compounds to Tyrphostin RG-13022 to improve efficacy and overcome limitations.
| Compound | Cell Line | Key Findings | Reference |
| Tyrphostin A9 | HCT-116 (KRAS-mutant) | Showed selective antiproliferative activity and induced apoptosis. Inhibited EGFR and VEGFR-2 at low nanomolar concentrations. | [6] |
| Isovanillyl derivative 1a | Colorectal Carcinoma Cells | Possesses higher anticancer activity than RG-13022. | [6] |
| Dichlorido(p-cymene)ruthenium(II) complex 1b | Colorectal Carcinoma Cells | Possesses higher anticancer activity than RG-13022. | [6] |
Table 3: Comparison with Alternative Tyrphostin Derivatives. These findings suggest that while RG-13022 is an effective inhibitor, newer derivatives may offer improved therapeutic potential, particularly against specific cancer cell types.
Experimental Protocols
To ensure the reproducibility of experiments with Tyrphostin RG-13022, adherence to detailed and consistent protocols is crucial. Below are summaries of methodologies cited in the literature.
Cell Proliferation and Colony Formation Assays
-
Cell Seeding: Cells are seeded in appropriate multi-well plates at a specified density.
-
Treatment: After cell attachment, the medium is replaced with a fresh medium containing various concentrations of Tyrphostin RG-13022 or a vehicle control. For stimulated growth, a growth factor like EGF is added.
-
Incubation: Cells are incubated for a defined period (e.g., 24 hours for DNA synthesis, longer for colony formation).
-
Quantification:
-
DNA Synthesis: Often measured by the incorporation of labeled nucleotides (e.g., [3H]thymidine).
-
Colony Formation: Cells are fixed and stained (e.g., with hematoxylin or crystal violet), and colonies containing a minimum number of cells (e.g., >20) are counted.[2]
-
Cytotoxicity: MTT assay can be used to measure cell viability after treatment.[7]
-
Western Blotting for Protein Phosphorylation
-
Cell Lysis: Treated cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., EGFR, c-erbB-2, MAP2 kinase).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.[8]
In Vivo Tumor Growth Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.
-
Tumor Inoculation: Human cancer cells are injected subcutaneously into the flank of the mice.[7]
-
Treatment: Once tumors reach a certain size, animals are treated with Tyrphostin RG-13022 (e.g., intraperitoneal injections) or a vehicle control according to a defined schedule.[2][7]
-
Monitoring: Tumor size and body weight are measured regularly.[7]
-
Pharmacokinetic Analysis: Blood samples can be collected at different time points after administration to determine the plasma concentration of the compound using methods like HPLC.[5][7]
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes can aid in understanding the mechanism of action and ensuring methodological consistency.
Caption: EGFR signaling pathway and the inhibitory action of Tyrphostin RG-13022.
Caption: A typical workflow for analyzing protein phosphorylation via Western blotting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RG13022 - MedChem Express [bioscience.co.uk]
- 5. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. Growth inhibition of gastric cancer cell lines by the tyrphostin RG13022 and its effects on intracellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of (Z)-RG-13022: A Guide for Laboratory Professionals
(Z)-RG-13022 , a potent inhibitor of Epidermal Growth Factor (EGF) and Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinases, requires careful handling and disposal to ensure laboratory safety and environmental protection. This document provides essential procedural guidance for researchers, scientists, and drug development professionals, compiled from available safety data and general laboratory best practices for this class of compounds.
Key Quantitative Data
A summary of the essential quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 136831-48-6 | N/A |
| Molecular Formula | C₁₆H₁₄N₂O₂ | N/A |
| Molecular Weight | 266.30 g/mol | [1] |
| IC₅₀ (EGF Receptor Kinase) | 1 µM (in HT-22 cells) | [1] |
Disposal Procedures
While a complete, specific Safety Data Sheet (SDS) for this compound is not publicly available, the following disposal procedures are recommended based on the known hazards of tyrosine kinase inhibitors and general chemical waste guidelines. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
1. Waste Categorization:
-
Unused or expired this compound should be treated as hazardous chemical waste.
-
Contaminated materials, such as personal protective equipment (PPE), pipette tips, and culture vessels, should also be disposed of as hazardous waste.
2. Collection and Storage:
-
Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Disposal Method:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.
4. Spill Management:
-
In case of a spill, evacuate the area and ensure proper ventilation.
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Experimental Protocols
IC₅₀ Determination for a Kinase Inhibitor
The following is a generalized workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a kinase inhibitor like this compound.
Signaling Pathways
This compound exerts its effect by inhibiting the tyrosine kinase activity of the EGF and PDGF receptors. This disruption blocks downstream signaling cascades that are crucial for cell proliferation, survival, and migration.
References
Essential Safety and Handling Guidance for (Z)-RG-13022
Disclaimer: No specific Safety Data Sheet (SDS) or handling information for a compound designated "(Z)-RG-13022" is publicly available. The following guidance is based on general best practices for handling new or uncharacterized chemical compounds in a research setting. A thorough risk assessment should be conducted by qualified personnel before any handling of this substance.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to directly address operational questions and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Properly selected and used Personal Protective Equipment (PPE) is crucial to minimize exposure to potentially hazardous substances.[1][2] The selection of PPE should be based on a comprehensive hazard assessment of the specific procedures to be performed.[1]
Recommended PPE for Handling this compound
| PPE Category | Item | Specifications & Use Case |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be ANSI Z87.1 compliant.[1] Provides protection from splashes and projectiles. |
| Face Shield | To be worn in conjunction with safety glasses or goggles when there is a significant risk of splashes or sprays of hazardous liquids.[1] | |
| Hand Protection | Chemical-Resistant Gloves | The specific glove material (e.g., nitrile, neoprene, butyl rubber) should be selected based on the solvent used to dissolve this compound. Always check the glove manufacturer's compatibility chart. |
| Body Protection | Laboratory Coat | Should be worn to protect street clothing and skin from contamination. Consider a flame-resistant lab coat if flammable solvents are in use. |
| Chemical-Resistant Apron or Suit | Recommended when there is a risk of significant splashes or when handling larger quantities of the compound or its solutions. | |
| Respiratory Protection | Fume Hood or Other Ventilated Enclosure | All manipulations of powdered this compound or its volatile solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | The need for a respirator should be determined by a site-specific risk assessment. If required, a NIOSH-approved respirator with the appropriate cartridge should be used, and personnel must be properly fit-tested and trained. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the experiment.
Step 1: Pre-Handling Preparation
-
Review Safety Information: Although no specific SDS for this compound is available, review any internal documentation or preliminary data for potential hazards.
-
Designate a Work Area: All work with this compound should be conducted in a designated area within a laboratory, preferably within a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including PPE, weighing supplies, solvents, and waste containers, before starting work.
-
Ensure Emergency Equipment is Accessible: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
Step 2: Handling and Use
-
Don PPE: Put on all required PPE before entering the designated work area.
-
Weighing: If handling the powdered form, weigh the compound within a fume hood or other ventilated enclosure to prevent inhalation of airborne particles.
-
Solution Preparation: When dissolving the compound, add the solvent to the weighed this compound slowly to avoid splashing.
-
Experimental Procedures: Conduct all experimental manipulations within the fume hood.
-
Avoid Contamination: Use dedicated glassware and equipment. Do not touch door handles, keyboards, or other surfaces with gloved hands.
Step 3: Post-Handling and Cleanup
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in properly labeled hazardous waste containers.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination, typically by removing gloves first.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste unless determined otherwise by a qualified professional.
-
Solid Waste: Contaminated items such as gloves, bench paper, and disposable labware should be collected in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage and Disposal: Store waste containers in a designated satellite accumulation area. Follow all institutional, local, and federal regulations for the final disposal of chemical waste.
Visual Guidance
The following diagrams illustrate key decision-making processes for ensuring safety when handling this compound.
Caption: PPE selection workflow for handling this compound.
Caption: Waste disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
